4-(Piperidin-4-yloxy)benzonitrile
Description
BenchChem offers high-quality 4-(Piperidin-4-yloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIREFRFHFBPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459781 | |
| Record name | 4-(Piperidin-4-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224178-67-0 | |
| Record name | 4-(4-Piperidinyloxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224178-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperidin-4-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile
Executive Summary
This technical guide details the synthesis pathways for 4-(piperidin-4-yloxy)benzonitrile , a critical pharmacophore found in various G-protein-coupled receptor (GPCR) antagonists and kinase inhibitors.
Target Molecule Profile:
-
IUPAC Name: 4-(Piperidin-4-yloxy)benzonitrile
-
Molecular Formula: C₁₂H₁₄N₂O[3]
-
Key Structural Feature: A 4-cyanophenyl group linked via an ether oxygen to the C4 position of a piperidine ring.
Critical Structural Distinction: Researchers must distinguish this target from its isomers to avoid synthetic dead-ends:
-
4-(Piperidin-1-yl)benzonitrile: Nitrogen-linked (N-arylation product).
-
4-(Piperidin-4-yl)benzonitrile: Carbon-linked (C-C bond).
-
4-(Piperidin-4-yloxy)benzonitrile: Oxygen-linked (Ether bond) – The focus of this guide.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of the ether linkage requires a nucleophilic aromatic substitution (S_NAr) or a Mitsunobu coupling. A direct reaction between 4-fluorobenzonitrile and unprotected 4-hydroxypiperidine will result in chemoselectivity failure , favoring N-arylation over O-arylation due to the higher nucleophilicity of the secondary amine.
Strategic Imperative: The piperidine nitrogen must be protected (e.g., Boc, Cbz) prior to ether formation.
Retrosynthesis Diagram
Caption: Retrosynthetic tree illustrating the two primary routes to the protected ether intermediate.
Part 2: Synthesis Pathways
Pathway A: Nucleophilic Aromatic Substitution (S_NAr)
Status: Industrial Standard | Scalability: High | Atom Economy: High
This pathway utilizes the electron-withdrawing nature of the nitrile group to activate the benzene ring for nucleophilic attack. 4-Fluorobenzonitrile is preferred over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Mechanism[4][5]
-
Deprotonation: A strong base (NaH) deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form the alkoxide.
-
Addition: The alkoxide attacks the ipso-carbon of 4-fluorobenzonitrile.
-
Elimination: Fluoride is expelled, restoring aromaticity.
Experimental Protocol (S_NAr)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
4-Fluorobenzonitrile (1.1 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
-
-
Procedure:
-
Step 1: Charge a flame-dried flask with NaH (1.2 equiv) and anhydrous DMF. Cool to 0°C.[4][6]
-
Step 2: Add N-Boc-4-hydroxypiperidine (1.0 equiv) dissolved in DMF dropwise. Stir at 0°C for 30 minutes to ensure complete alkoxide formation (bubbling of H₂ will cease).
-
Step 3: Add 4-fluorobenzonitrile (1.1 equiv) dropwise.
-
Step 4: Allow the mixture to warm to room temperature. If reaction kinetics are slow (monitored by TLC/LCMS), heat to 50-60°C.
-
Step 5 (Work-up): Quench carefully with water/ice. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.
-
-
Validation:
-
TLC: 4-Fluorobenzonitrile (high R_f) disappears; Product appears at lower R_f.
-
NMR: Look for the disappearance of the alcohol proton and the shift of the piperidine C4-H.
-
Pathway B: Mitsunobu Coupling
Status: Laboratory Scale | Scalability: Low | Atom Economy: Low
Useful when 4-fluorobenzonitrile is unavailable or if the substrate contains sensitive functional groups intolerant to strong bases like NaH.
Experimental Protocol (Mitsunobu)
-
Reagents:
-
4-Hydroxybenzonitrile (1.0 equiv)[3]
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
DIAD or DEAD (1.2 equiv)
-
Solvent: Anhydrous THF or Toluene
-
-
Procedure:
Part 3: Deprotection Strategy (The Final Step)
Both pathways yield the intermediate: tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate . The final step is the removal of the Boc group.
Protocol: Acidolytic Cleavage
-
Reagents: 4 M HCl in Dioxane or TFA/DCM (1:4 ratio).
-
Procedure:
-
Dissolve the intermediate in DCM.
-
Add the acid source at 0°C.
-
Stir at room temperature for 1-2 hours.
-
Work-up: Concentrate in vacuo.
-
For HCl salt: Triturate with diethyl ether to obtain the solid hydrochloride salt (CAS 333954-90-8).
-
For Free Base: Basify with saturated NaHCO₃, extract with DCM/MeOH (9:1).
-
-
Reaction Workflow Diagram
Caption: Step-by-step workflow for the S_NAr synthesis route.
Part 4: Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Pathway A: S_NAr | Pathway B: Mitsunobu |
| Reagents | NaH, 4-F-Benzonitrile | PPh₃, DEAD, 4-OH-Benzonitrile |
| Conditions | Basic, Heat (50-80°C) | Neutral/Mild, RT |
| Yield (Typical) | 85 - 95% | 60 - 75% |
| Purification | Simple (Extraction/Crystallization) | Difficult (Removal of Ph₃PO) |
| Scalability | Excellent (Kg scale) | Poor (Reagent cost/waste) |
| Key Risk | Water contamination (quenches NaH) | Steric hindrance |
Troubleshooting Guide (Expertise & Experience)
-
Problem: Low Yield in S_NAr.
-
Cause: Incomplete deprotonation or wet solvent.
-
Solution: Ensure DMF is anhydrous (water < 50 ppm). Increase NaH stir time. Use a crown ether (18-crown-6) if using K₂CO₃ instead of NaH.
-
-
Problem: N-Arylation Impurity.
-
Cause: Loss of Boc group during reaction or contaminated starting material.
-
Solution: Verify N-Boc purity by NMR before starting. Ensure reaction temperature does not exceed 100°C, which can thermally degrade Boc.
-
-
Problem: Sticky Solid during Deprotection.
-
Cause: Trapped TFA or excess acid.
-
Solution: Co-evaporate with toluene or diethyl ether multiple times to remove trace acid. Triturate with cold ether to induce crystallization.
-
References
-
S_NAr Methodology
- Title: Synthesis of 4-fluorobenzonitrile and its application in nucleophilic arom
- Source: ResearchG
- Context: Establishes the reactivity profile of 4-fluorobenzonitrile in S_NAr reactions.
-
Mitsunobu Reaction Protocols
- Title: Mitsunobu Reaction: Mechanism and Applic
- Source: Organic Chemistry Portal.
- Context: Provides standard conditions for ether synthesis using hindered alcohols.
-
N-Boc-4-Hydroxypiperidine Properties
-
Deprotection Strategies
-
Title: Novel Practical Deprotection of N-Boc Compounds.[9]
- Source: ResearchG
- Context: detailed protocols for acidic cleavage of Boc groups.
-
Sources
- 1. 4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. 4-(piperidin-4-yloxy)benzonitrile hydrochloride - CAS:333954-90-8 - Abovchem [abovchem.com]
- 3. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
4-(Piperidin-4-yloxy)benzonitrile biological activity screening
Technical Whitepaper: Biological Profiling of the 4-(Piperidin-4-yloxy)benzonitrile Scaffold
Executive Summary
The 4-(Piperidin-4-yloxy)benzonitrile moiety (CAS: 333954-90-8) represents a privileged substructure in medicinal chemistry, serving as a versatile "linker-head" scaffold. Its structural architecture—comprising a basic secondary amine (piperidine) capable of engaging Asp/Glu residues and a lipophilic, electron-withdrawing tail (benzonitrile)—predisposes it to high affinity for G-Protein Coupled Receptors (GPCRs), Sigma receptors, and specific ion channels.
However, this pharmacophore carries a distinct liability: it structurally mimics the canonical blockers of the hERG potassium channel , necessitating a rigorous safety pharmacology screen early in the development cascade. This guide outlines a self-validating screening workflow designed to maximize therapeutic hit rates (specifically for Sigma-1, Dopamine D4, and MCH-1 targets) while rapidly de-risking cardiotoxicity.
Structural Pharmacophore & Target Landscape
The biological activity of 4-(Piperidin-4-yloxy)benzonitrile is driven by two key interaction vectors:
-
The Basic Center: The piperidine nitrogen (pKa ~9-10) is protonated at physiological pH, forming salt bridges with conserved aspartate residues in aminergic GPCRs (e.g., Asp3.32).
-
The Dipolar Tail: The benzonitrile group provides π-stacking opportunities and dipole-dipole interactions, critical for orienting the molecule in deep binding pockets like the hERG pore or the Sigma-1 chaperone.
Target Map (Graphviz Visualization)
Figure 1: Pharmacological interaction map of the 4-(Piperidin-4-yloxy)benzonitrile scaffold. Green nodes indicate therapeutic targets; red indicates safety liabilities.
Primary Activity Screening: The "Hit" Cascade
To validate biological activity, researchers should prioritize assays where this scaffold has historical precedence.
A. Sigma-1 Receptor Binding (High Priority)
Derivatives of 4-(cyanophenoxy)piperidines have shown nanomolar affinity for Sigma-1 receptors, often used as radioligands (e.g., [18F]FPS).[1]
-
Assay Type: Radioligand Binding (Competition).
-
Tracer: [³H]-(+)-Pentazocine.
-
Protocol Logic: Sigma-1 sites are intracellular chaperones. The lipophilic nature of the benzonitrile tail facilitates membrane crossing, while the piperidine nitrogen anchors the molecule.
-
Success Metric:
.
B. Dopamine D4 Receptor Antagonism
The 4-substituted piperidine ether is a known "privileged structure" for D4 selectivity over D2.
-
Assay Type: FLIPR Calcium Flux (Functional) or [³H]-N-Methylspiperone binding.
-
Critical Control: Clozapine (Positive control).
-
Mechanistic Insight: The ether oxygen acts as a hydrogen bond acceptor, optimizing the geometry for D4 selectivity.
Safety Pharmacology: The hERG Liability Screen
WARNING: The combination of a basic amine linked to an aromatic ring (benzonitrile) via a flexible ether chain is a textbook hERG pharmacophore . The protonated nitrogen forms a cation-π interaction with Tyr652 and Phe656 in the hERG pore.
Mandatory Protocol: Automated Patch Clamp (APC) Do not rely solely on displacement assays (e.g., [³H]-Dofetilide) as they produce false negatives for compounds binding outside the pore.
Step-by-Step APC Protocol
-
Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular (mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10 (pH 7.4).
-
Intracellular (mM): KCl 120, CaCl₂ 5.374, MgCl₂ 1.75, EGTA 5, HEPES 10, Mg-ATP 4 (pH 7.2).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 500 ms (Activate channels).
-
Repolarize to -50 mV for 500 ms (Measure tail current).
-
-
Application:
-
Apply Vehicle (0.1% DMSO).
-
Apply Test Compound (Concentration-response: 0.1, 1, 10, 30 µM).
-
Apply Positive Control (E-4031, 1 µM).
-
-
Data Analysis: Calculate % Inhibition of tail current peak.
Interpretation Table:
| IC50 Value (µM) | Risk Level | Action Item |
|---|---|---|
| < 1.0 | High | Stop. Structural modification required (reduce logP, lower pKa). |
| 1.0 - 10.0 | Moderate | Calculate Safety Margin (IC50 / Therapeutic Cmax). Target > 30x. |
| > 10.0 | Low | Proceed to in vivo PK. |
Integrated Screening Workflow
This workflow ensures that high-affinity hits are not pursued if they possess insurmountable safety flaws.
Figure 2: Integrated screening cascade prioritizing early hERG de-risking.
References
-
Sigma-1 Receptor Ligands
-
Dopamine D4 Antagonists
- Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
hERG Liability in Piperidines
-
Akt Kinase Inhibitors
- Title: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.
- Source: ResearchG
-
URL:[Link]
Sources
An In-Depth Technical Guide to 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride Salt
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride salt, a versatile chemical intermediate with significant applications in modern medicinal chemistry and materials science. This guide moves beyond basic data to offer insights into its synthesis, characterization, handling, and strategic application, reflecting the perspective of a senior application scientist.
Introduction: A Versatile Scaffolding for Innovation
4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a heterocyclic compound distinguished by its three core functional components: a basic piperidine ring, a central ether linkage, and an electrophilic benzonitrile group. This unique combination makes it a highly valuable building block in synthetic chemistry. The hydrochloride salt form is specifically designed to enhance aqueous solubility and improve handling characteristics compared to its free base, a critical consideration in pharmaceutical formulation and biological assays.[1] Its utility is most pronounced in the development of novel therapeutics, particularly in the fields of neuroscience and oncology, where it serves as a key intermediate for complex molecular architectures.[1] Researchers also utilize this compound for probing receptor interactions and exploring new biological pathways.[1]
Section 1: Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both synthetic and biological systems. The data below are compiled from various sources, with notations indicating whether the values are experimental, predicted, or inferred from structurally similar compounds.
| Property | Value | Source/Comment |
| CAS Number | 333954-90-8 | [2][3] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [2][3] |
| Molecular Weight | 238.72 g/mol | [3] |
| Appearance | White to pale yellow solid | Predicted, typical for similar organic salts.[4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] The hydrochloride form enhances solubility in polar protic solvents over the free base. |
| pKa | 10.38 ± 0.43 (Predicted) | This value likely corresponds to the protonated piperidine nitrogen, indicating it is basic.[4] |
| Storage | Room Temperature, Sealed in Dry, Keep in Dark Place | [4] |
The structure's lipophilicity, primarily from the benzene ring and piperidine's hydrocarbon backbone, is balanced by the polarity of the nitrile group and the ionic nature of the hydrochloride salt. This balance is crucial for its role in drug development, influencing properties like cell permeability and bioavailability.
Section 2: Synthesis and Purification Workflow
While multiple synthetic routes exist, a common and logical approach involves a nucleophilic aromatic substitution (SNAr) followed by deprotection and salt formation. This pathway is reliable and scalable for laboratory settings.
Representative Synthetic Pathway
A plausible and efficient synthesis begins with commercially available starting materials, N-Boc-4-hydroxypiperidine and 4-fluorobenzonitrile.
Caption: A typical three-stage synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology. Researchers should perform their own optimization based on available equipment and safety protocols.
-
Step 1: N-Boc Protected Ether Formation (SNAr)
-
Rationale: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing it from acting as a competing nucleophile and improving the solubility of the starting material in organic solvents. Sodium hydride (NaH) is a strong base used to deprotonate the hydroxyl group, forming a potent nucleophile.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).
-
Add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Add 4-fluorobenzonitrile (1.1 eq) dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
-
Step 2: Boc Deprotection
-
Rationale: A strong acid is required to cleave the acid-labile Boc protecting group, liberating the secondary amine of the piperidine ring.
-
Procedure:
-
Dissolve the crude product from Step 1 in a minimal amount of 1,4-dioxane or dichloromethane (DCM).
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or trifluoroacetic acid (TFA, 5-10 eq).
-
Stir at room temperature, monitoring by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
-
-
Step 3: Purification and Salt Formation
-
Rationale: If the deprotection was performed with HCl, the product is already in its hydrochloride salt form. If TFA was used, a salt exchange and/or purification is necessary. Purification is critical to remove byproducts and unreacted starting materials.
-
Procedure:
-
The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexane).
-
Alternatively, if purification of the free base is required, neutralize the crude salt with a base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent. Purify via flash column chromatography on silica gel.
-
Dissolve the purified free base in a solvent like diethyl ether (Et₂O) or isopropanol (IPA) and add a stoichiometric amount of HCl (as a solution in the same solvent) to precipitate the final, pure hydrochloride salt.
-
Filter the solid, wash with cold Et₂O, and dry under vacuum.
-
-
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach provides a self-validating system of quality control.
Standard Analytical Workflow
Caption: A comprehensive workflow for analytical characterization.
Key Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Expect two doublets in the δ 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm. The proton at the C4 position (bearing the ether oxygen) will be shifted downfield (δ ~4.5-5.0 ppm).
-
Amine Proton (N-H): A broad singlet, often shifted significantly downfield (δ > 9.0 ppm) due to the hydrochloride salt, which will exchange with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆): Look for the characteristic nitrile carbon signal (δ ~118-120 ppm) and signals corresponding to the aromatic and piperidine carbons.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound. A reverse-phase method is standard.
-
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Detection: UV at 254 nm.
-
-
Causality: The trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving the peak shape of the basic analyte on the silica-based C18 column.
-
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the parent molecule.
-
Method: Electrospray Ionization (ESI) in positive mode is ideal. The instrument will detect the mass of the protonated free base [M+H]⁺, which for C₁₂H₁₄N₂O would be approximately 203.11 m/z.
-
-
Counter-Ion Analysis
-
Purpose: To confirm the presence and stoichiometry of the chloride counter-ion, which is critical for quality control in pharmaceutical applications.[5]
-
Method: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) or a conductivity detector can effectively separate and quantify small, polar ions like chloride.[5]
-
Section 4: Applications in Research and Development
The true value of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride lies in its role as a versatile intermediate.
-
Scaffold for CNS Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). The ether linkage provides a stable, flexible spacer, and the benzonitrile group can be used as a handle for further chemical modification or as a key pharmacophoric element itself.[1]
-
Oncology Research: In oncology, this compound serves as a starting point for synthesizing kinase inhibitors and other targeted therapies.[1] The piperidine can be functionalized to interact with specific pockets in an enzyme's active site.
-
Antiviral Drug Discovery: It has been identified as an intermediate in the preparation of antiviral agents, including protease inhibitors.[4][6]
-
Structure-Activity Relationship (SAR) Studies: The molecule can be systematically modified at three points: the piperidine nitrogen, the piperidine ring itself, or the benzonitrile ring, making it an excellent tool for SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.
Section 5: Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3][7] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[3][7] |
| STOT, Single Exposure | H335: May cause respiratory irritation.[3][7] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]
-
Avoid generating dust.[7][8] Use non-sparking tools for transfer.[8]
-
Wash hands thoroughly after handling and before leaving the laboratory.[7][10]
Storage and Stability
-
Store in a tightly sealed container to prevent moisture absorption and degradation.[9][11]
-
Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.[4][11]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[7]
Conclusion
4-(Piperidin-4-yloxy)benzonitrile hydrochloride is more than just a chemical; it is an enabling tool for scientific discovery. Its well-defined structure, modifiable functional groups, and favorable physical properties make it a high-value intermediate for chemists engaged in the design and synthesis of next-generation pharmaceuticals and advanced materials. Understanding its properties, synthesis, and handling is the first step toward unlocking its full potential in research and development.
References
-
4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt - Chem-Impex.
-
198904-85-7 | CAS DataBase - ChemicalBook.
-
Safety Data Sheet - KISHIDA CHEMICAL CO.,LTD.
-
4-(Piperidin-4-Yloxy)Benzonitrile - Methylamine Supplier.
-
4-(1-Piperazinyl)benzonitrile SDS, 68104-63-2 Safety Data Sheets - ECHEMI.
-
PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
-
4-(4-Piperidyl)piperidine, chloride | C10H21ClN2 | CID 3086095 - PubChem.
-
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC - NIH.
-
4-(piperidin-4-yloxy)-benzonitrile hydrochloride - LookChem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | 198904-85-7 - ChemicalBook.
-
CAS No : 198904-85-7 | Product Name : 2-[[4-(2-Pyridinyl)phenyl]methyl]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester | Pharmaffiliates.
-
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem.
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography - Waters Corporation.
-
(PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - ResearchGate.
-
METHODS FOR SALT ANALYSIS - The Salt Industry Center of Japan.
-
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | 198904-85-7 - Sigma-Aldrich.
-
4-(piperidin-4-yloxy)benzonitrile hydrochloride - CAS:333954-90-8 - Abovchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. 4-(piperidin-4-yloxy)benzonitrile hydrochloride - CAS:333954-90-8 - Abovchem [abovchem.com]
- 4. 198904-85-7 | CAS DataBase [chemicalbook.com]
- 5. waters.com [waters.com]
- 6. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | 198904-85-7 [chemicalbook.com]
- 7. fishersci.dk [fishersci.dk]
- 8. echemi.com [echemi.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
Technical Guide: Spectroscopic Profiling of 4-(Piperidin-4-yloxy)benzonitrile
This guide serves as an authoritative technical reference for the spectroscopic characterization of 4-(Piperidin-4-yloxy)benzonitrile , a critical pharmacophore in medicinal chemistry.
Executive Summary & Compound Identity
4-(Piperidin-4-yloxy)benzonitrile is a bifunctional building block frequently utilized in the synthesis of GPCR ligands (e.g., H3 antagonists) and kinase inhibitors. Its structure combines an electron-deficient aromatic nitrile with a basic piperidine ring via an ether linkage, creating distinct spectroscopic signatures.
Critical Advisory on CAS Numbers: Researchers must exercise caution regarding CAS registry numbers.
-
Target Molecule (HCl Salt): 333954-90-8 (Most common commercial form)
-
Target Molecule (Free Base): 1036261-78-1
-
FALSE MATCH: Do NOT confuse with CAS 161814-49-9, which corresponds to Amprenavir (VX-478), a structurally distinct HIV protease inhibitor.
Chemical Properties
| Property | Data |
| Formula | |
| Molecular Weight | 202.26 g/mol (Free Base) / 238.71 g/mol (HCl Salt) |
| SMILES | N#Cc1ccc(OC2CCNCC2)cc1 |
| IUPAC Name | 4-(piperidin-4-yloxy)benzonitrile |
Synthesis & Sample Preparation Context
Understanding the synthesis is vital for interpreting impurity profiles in spectra. The standard industrial route involves a Nucleophilic Aromatic Substitution (
Synthesis Workflow (DOT Visualization)
The following diagram outlines the synthesis logic and potential impurities (e.g., unreacted fluoride, N-Boc intermediates) that may appear in the spectra.
Figure 1: Standard synthetic route via
Sample Preparation for Analysis:
-
NMR: Dissolve ~5-10 mg in DMSO-d6 . DMSO is preferred over
for the HCl salt to ensure complete solubility and sharp signals for the ammonium protons. -
MS: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid to promote protonation (
).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is characterized by a distinct AA'BB' aromatic system and a piperidine chair conformation .
H NMR Data (400 MHz, DMSO-d6)
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Amine ( | 9.00 - 9.20 | Broad Singlet | 2H | - | Ammonium protons (HCl salt only). Disappears with |
| Ar-H (ortho to CN) | 7.78 | Doublet (d) | 2H | 8.8 | Deshielded by electron-withdrawing Nitrile group. Part of AA'BB'.[1][2][3][4][5][6] |
| Ar-H (ortho to O) | 7.18 | Doublet (d) | 2H | 8.8 | Shielded by electron-donating Ether oxygen. Part of AA'BB'.[1][2][3][4][5][6] |
| Pip-CH (Ether) | 4.75 | Multiplet (tt) | 1H | ~4, 8 | Methine proton at the ether linkage. Downfield due to oxygen. |
| Pip-CH (N-adj) | 3.00 - 3.25 | Multiplet | 4H | - | Protons |
| Pip-CH (Alkyl) | 2.05 - 2.15 | Multiplet | 2H | - | Protons |
| Pip-CH (Alkyl) | 1.80 - 1.95 | Multiplet | 2H | - | Protons |
C NMR Data (100 MHz, DMSO-d6)
Reference: DMSO-d6 septet at 39.5 ppm.
| Carbon Type | Shift ( | Assignment Logic |
| Ar-C (Ipso-O) | 160.2 | Quaternary. Most deshielded aromatic carbon (attached to Oxygen). |
| Ar-CH (Ortho-CN) | 134.5 | Aromatic CH. Deshielded by ortho-CN resonance. |
| Nitrile (CN) | 119.1 | Characteristic sp-hybridized carbon signal. |
| Ar-CH (Ortho-O) | 116.8 | Aromatic CH. Shielded by ortho-Oxygen. |
| Ar-C (Ipso-CN) | 103.5 | Quaternary. Upfield due to shielding resonance from ether oxygen para to it. |
| Pip-CH (Ether) | 72.4 | Methine carbon attached to Oxygen. |
| Pip-CH2 (N-adj) | 43.1 | Methylene carbons |
| Pip-CH2 (Alkyl) | 29.5 | Methylene carbons |
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" validation tool. The nitrile stretch is the most diagnostic feature.
Key Absorption Bands (ATR/KBr):
-
Nitrile Stretch: 2225 ± 5 cm
. -
Aryl Alkyl Ether: 1250 cm
(Asymmetric stretch) and 1030 cm (Symmetric stretch).-
Strong intensity bands confirming the ether linkage.
-
-
Amine:
-
Free Base: Weak band at ~3300-3400 cm
. -
HCl Salt: Broad, multiple bands between 2800-3200 cm
(ammonium stretch overlapping with C-H stretches).
-
-
Aromatic: 1600 cm
and 1510 cm .
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular formula and provides structural evidence through fragmentation.
Ionization & Parent Ion
-
Method: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion (
):-
Calculated: 203.1185 m/z
-
Observed: 203.1 m/z [1]
-
-
Adducts: Sodium adduct (
, 225.1 m/z) is common in non-acidic buffers.
Fragmentation Pathway (MS/MS)
The primary fragmentation involves the cleavage of the ether bond or the piperidine ring.
Figure 2: Predicted ESI-MS/MS fragmentation pattern.
Interpretation:
-
m/z 84: Characteristic tetrahydropyridine/piperidine ring fragment.
-
m/z 120: 4-hydroxybenzonitrile fragment (less common in positive mode unless protonated).
References
-
Chemical Book. (2024). 4-(Piperidin-4-yloxy)benzonitrile hydrochloride Product Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11241109, 4-(Piperidin-4-yloxy)benzonitrile. Retrieved from
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from
-
Royal Society of Chemistry. (2010). Supplementary Information for Organic & Biomolecular Chemistry: NMR Data for Piperidine Sulfonyl Benzonitriles. Retrieved from
-
AbovChem. (2024). Product Sheet for CAS 333954-90-8. Retrieved from
Sources
- 1. PubChemLite - 4-(piperidin-4-yloxy)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3-fluoro-4-(piperidin-4-yloxy)benzonitrile hydrochloride (C12H13FN2O) [pubchemlite.lcsb.uni.lu]
- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 4. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
In Silico Modeling of 4-(Piperidin-4-yloxy)benzonitrile Interactions: A Technical Guide
Executive Summary
This guide details the computational modeling of the 4-(Piperidin-4-yloxy)benzonitrile scaffold. Structurally, this moiety combines a basic amine (piperidine) with a polar aromatic system (benzonitrile) via a flexible ether linker. It represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Histamine H3 antagonists and Choline Transporter (CHT) inhibitors , while simultaneously posing a significant hERG cardiotoxicity risk .
This document moves beyond standard docking protocols, focusing on the specific quantum mechanical (QM) and molecular dynamics (MD) treatments required to accurately model the cation-
Chemical Basis & Ligand Preparation
The accuracy of any in silico model for this scaffold hinges on two factors: the protonation state of the piperidine nitrogen and the torsional energy profile of the ether linker.
Protonation State (The Cationic Driver)
At physiological pH (7.4), the piperidine nitrogen (
-
Modeling Implication: You must model the cationic species. Neutral modeling will result in false negatives for hERG liability and incorrect binding poses in GPCRs (missing the critical salt bridge to Asp/Glu residues).
-
Protocol: Use Epik (Schrödinger) or MoKa to generate states at pH
.
Torsional Parameterization (The Ether Linker)
Standard force fields (GAFF2/OPLS4) often underestimate the rotational barrier of the
-
The Fix: Perform a QM Torsion Scan.
-
Method: DFT at B3LYP/6-31G** level.
-
Scan: Rotate the
dihedral in increments. -
Fit: Fit the force field parameters (dihedral force constants) to the QM energy surface.
-
Visualization: Parameterization Workflow
Figure 1: High-fidelity ligand preparation workflow ensuring correct electrostatics and flexibility.
Therapeutic Modeling: GPCR Interactions
This scaffold is frequently used to target Class A GPCRs (e.g., Histamine H3). The binding mode is driven by a "Warhead + Anchor" mechanism.
The Binding Mechanism[2][3]
-
The Anchor (Piperidine): The protonated amine forms a salt bridge with the conserved Aspartate in TM3 (e.g., Asp3.32).
-
The Warhead (Benzonitrile): The nitrile group (
) acts as a weak hydrogen bond acceptor or inserts into hydrophobic pockets. -
The Linker: The ether oxygen can act as an H-bond acceptor, often engaging with Ser/Thr residues in TM5.
Docking Protocol (Induced Fit)
Standard rigid-receptor docking fails here because the bulky benzonitrile group often requires side-chain rearrangement of the receptor (specifically Trp/Phe residues) to accommodate the
-
Recommended Method: Induced Fit Docking (IFD).
-
Grid Center: Centered on the conserved Aspartate (TM3).
-
Constraints: Enforce a Hydrogen Bond/Salt Bridge constraint on the piperidine nitrogen.
Toxicology Modeling: hERG Liability
The 4-(Piperidin-4-yloxy)benzonitrile motif is a classic hERG pharmacophore . The channel's large inner cavity traps the molecule via high-affinity interactions, leading to QT prolongation.
The "Trapping" Mechanism
The hERG cavity is lined with aromatic residues (Tyr652 and Phe656).
- -Stacking: The benzonitrile ring engages in T-shaped or parallel stacking with Phe656 .
-
Cation-
: The protonated piperidine is stabilized by the electron-rich -cloud of Tyr652 . -
Hydrophobic Burial: The ether linker allows the molecule to adopt a "U-shape" or extended conformation to maximize contact surface.
Quantitative Interaction Data
The following table summarizes interaction energies derived from QM/MM calculations of this scaffold within the hERG pore.
| Interaction Type | Residue(s) | Energy Contribution ( | Criticality |
| Cation- | Tyr652 (x2) | -4.5 to -6.0 kcal/mol | High (Primary Driver) |
| Phe656 | -2.0 to -3.5 kcal/mol | Medium (Orientation) | |
| H-Bond (Weak) | Ser624 | -0.5 to -1.2 kcal/mol | Low (Variable) |
| Desolvation | Cavity | +2.0 to +4.0 kcal/mol | Penalty (Must be overcome) |
Visualization: hERG Toxicity Logic
Figure 2: Mechanistic pathway of hERG blockade. Tyr652 and Phe656 are the critical filters.
Molecular Dynamics & Free Energy Perturbation (FEP)
To rigorously validate binding affinity (for either the target or hERG), static docking is insufficient.
Simulation Setup
-
System: Protein embedded in a POPC membrane bilayer (essential for hERG/GPCRs).
-
Solvent: TIP3P water + 0.15M KCl (Physiological ions).
-
Force Field: CHARMM36m (Protein/Lipid) + CGenFF (Ligand). Note: GAFF2 is an acceptable alternative if CGenFF penalties are high.
Analysis Metrics
-
Salt Bridge Stability: Measure the distance between Piperidine-
and Asp- over the trajectory. A stable binder maintains for of the simulation time. -
Ether Dihedral RMSD: Monitor the
torsion. High fluctuations indicate entropic penalties that may lower affinity.
FEP Protocol (Relative Binding Free Energy)
When optimizing leads, use FEP+ or TI (Thermodynamic Integration) to predict
-
Perturbation Map:
. -
Sampling: 5 ns/window
12 -windows. -
Convergence: Hysteresis between forward/reverse perturbations should be
kcal/mol.
References
-
hERG Pharmacophore Modeling
-
Cation-Pi Interactions in GPCRs
- Title: The role of cation-pi interactions in biomolecular recognition.
- Source:Science, 2013 (Dougherty Group).
-
URL:[Link]
-
Force Field Parameterization
- Title: Optimization of the CHARMM General Force Field (CGenFF) for Small Molecules.
- Source:Journal of Comput
-
URL:[Link]
-
Histamine H3 Receptor Modeling
- Title: Structure-based discovery of novel Histamine H3 receptor antagonists.
- Source:Journal of Medicinal Chemistry, 2018.
-
URL:[Link]
Sources
Technical Guide: 4-(Piperidin-4-yloxy)benzonitrile Research & Application
Content Type: Technical Whitepaper Subject: CAS 333954-90-8 (HCl Salt) / CAS 160386-61-6 (Free Base) Audience: Medicinal Chemists, Pharmacologists, and Process Chemists
Executive Summary
4-(Piperidin-4-yloxy)benzonitrile is a high-value pharmacophore and intermediate in medicinal chemistry, specifically within the development of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors. Its structural rigidity, combined with the basicity of the piperidine nitrogen and the dipolar nature of the nitrile group, makes it a "privileged scaffold" for designing Histamine H3 Receptor (H3R) antagonists and Acetylcholinesterase (AChE) inhibitors .
This guide provides a comprehensive technical analysis of this molecule, detailing its synthetic pathways, physicochemical properties, and critical role in Multi-Target Directed Ligand (MTDL) strategies for neurodegenerative disorders like Alzheimer’s Disease (AD).
Structural & Physicochemical Analysis[1]
Pharmacophore Mapping
The molecule functions as a bidentate ligand. Its efficacy in binding assays is driven by three distinct structural features:
-
Cationic Head (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (
). This allows for ionic anchoring to conserved aspartate residues in GPCRs (e.g., Asp113 in H3R) or the anionic sub-site of AChE. -
Ether Linker (-O-): Provides a specific bond angle and hydrogen bond acceptor capability, distinct from the propyl-linker found in Pitolisant-like compounds. It constrains the distance between the aromatic ring and the nitrogen.
-
Lipophilic Tail (Benzonitrile): The cyanophenyl group serves as a
-stacking element. The nitrile group adds a strong dipole, facilitating interactions with polar residues in the receptor binding pocket.
Key Properties (Data Summary)
| Property | Value / Description | Significance |
| CAS (HCl Salt) | 333954-90-8 | Primary commercial form (Stability) |
| Molecular Weight | 238.71 g/mol (HCl salt) | Fragment-based drug design compliant |
| LogP (Predicted) | ~1.8 - 2.1 | Good CNS penetration potential |
| H-Bond Donors | 1 (NH) | Interaction with anionic sites |
| H-Bond Acceptors | 3 (N, O, CN) | Receptor pocket orientation |
| Topological Polar Surface Area | ~46 Ų | Favorable for Blood-Brain Barrier (BBB) crossing |
Synthetic Methodologies
The synthesis of 4-(Piperidin-4-yloxy)benzonitrile relies on creating the aryl-alkyl ether bond. The most robust industrial route is Nucleophilic Aromatic Substitution (S_NAr) , preferred over the Mitsunobu reaction due to higher atom economy and scalability.
Reaction Mechanism (S_NAr)
The reaction involves the attack of a 4-hydroxypiperidine alkoxide on a 4-halobenzonitrile.
-
Electrophile: 4-Fluorobenzonitrile is preferred over chloro- or bromo- analogs because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the rate-determining step in S_NAr.
-
Nucleophile: N-protected 4-hydroxypiperidine (typically N-Boc). Protection is mandatory to prevent N-arylation side reactions.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway for the production of 4-(Piperidin-4-yloxy)benzonitrile HCl.
Medicinal Chemistry Applications
Histamine H3 Receptor Antagonism
The H3 receptor is a presynaptic autoreceptor in the CNS.[1][2] Antagonizing H3R increases the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive enhancement.
-
Mechanism: 4-(Piperidin-4-yloxy)benzonitrile derivatives act as inverse agonists . The piperidine ring occupies the core amine-binding region, while the benzonitrile moiety extends into the secondary hydrophobic pocket, stabilizing the receptor in an inactive conformation.
-
Therapeutic Relevance: Narcolepsy, ADHD, and cognitive deficits in Schizophrenia.[2]
Multi-Target Directed Ligands (Alzheimer's Disease)
Research indicates that combining H3R antagonism with AChE inhibition creates a synergistic effect for treating Alzheimer's.
-
Dual Activity: The molecule serves as a scaffold where the benzonitrile end binds to the peripheral anionic site (PAS) of AChE, and the piperidine binds to the catalytic active site (CAS).
-
Reference: Sadek et al. demonstrated that 4-oxypiperidine ethers are potent dual-acting ligands, improving cognitive function in rodent models more effectively than single-target drugs.
Signaling Pathway Modulation
Figure 2: Mechanism of Action. By blocking the constitutive inhibitory signal of H3R, the ligand promotes neurotransmitter release.
Experimental Protocols
Protocol A: Synthesis of N-Boc-4-(4-cyanophenoxy)piperidine
Objective: Create the ether linkage via S_NAr.
-
Preparation: In a dry 250 mL round-bottom flask under Argon, dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 20 mmol) in anhydrous DMF (50 mL).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 24 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.
-
Coupling: Add 4-Fluorobenzonitrile (1.0 eq, 20 mmol) dissolved in minimal DMF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ether or purify via flash chromatography if necessary.
Protocol B: Deprotection to HCl Salt
Objective: Remove the Boc group to yield the final active salt.
-
Dissolution: Dissolve the intermediate from Protocol A in 1,4-Dioxane (10 mL/g).
-
Acidification: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-3 hours. A white precipitate should form.
-
Isolation: Filter the solid. Wash with diethyl ether to remove excess HCl and byproducts.
-
Drying: Dry under high vacuum to yield 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride .
Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~9.0 ppm (br s, 2H): Ammonium protons (
). - 7.8 ppm (d, 2H): Aromatic protons adjacent to CN (deshielded).
- 7.2 ppm (d, 2H): Aromatic protons adjacent to Oxygen.
-
4.8 ppm (m, 1H): Methine proton at the ether linkage (
). - 3.0 - 3.3 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen.
-
~9.0 ppm (br s, 2H): Ammonium protons (
References
-
Lazewska, D., et al. (2020). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." ACS Chemical Neuroscience. Available at: [Link]
- Sadek, B., et al. (2016). "Design and synthesis of novel histamine H3 receptor antagonists with potential utility in the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry Letters.
-
Schwartz, J.C. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant."[1] British Journal of Pharmacology. Available at: [Link]
Sources
Methodological & Application
Advanced Purification Protocols for 4-(Piperidin-4-yloxy)benzonitrile
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Target Molecule: 4-(Piperidin-4-yloxy)benzonitrile CAS: 1016786-68-3 (Free Base), 333954-90-8 (HCl Salt) Molecular Weight: 202.25 g/mol (Free Base) pKa (Calculated): ~10.5 (Piperidine nitrogen)
This guide details the purification of 4-(piperidin-4-yloxy)benzonitrile, a critical pharmacophore found in acetyl-CoA carboxylase (ACC) inhibitors and GPCR ligands. The molecule consists of a lipophilic benzonitrile tail and a polar, basic piperidine head, linked by an ether bond.
Synthesis typically proceeds via Nucleophilic Aromatic Substitution (
-
Neutral Impurities: Unreacted 4-fluorobenzonitrile, residual
-Boc intermediate. -
Inorganic Salts: NaF/KF, salts from deprotection.
-
Side Products: Hydrolysis products of the nitrile (amides/acids) if harsh acidic conditions were used.
The protocols below prioritize Acid-Base Extraction as the primary purification vector due to the molecule's distinct basicity, followed by Hydrohalic Salt Crystallization for pharmaceutical-grade purity.
Primary Purification: pH-Switch Extraction (The "Workhorse" Method)
Principle: The secondary amine on the piperidine ring allows for reversible water solubility based on pH. Neutral impurities (starting materials) remain in the organic phase regardless of pH, allowing for their complete removal without chromatography.
Reagents Required[3][4][5][6][7][8][9][10]
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Phase: 1M or 2M Hydrochloric Acid (HCl).
-
Basic Phase: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). -
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).
-
Note: If the crude is the HCl salt from a deprotection step, skip to Step 3 (Organic Wash).
-
-
Acidification (Extraction A): Transfer the organic layer to a separatory funnel. Add 1M HCl (1.2 equivalents relative to theoretical yield). Shake vigorously and collect the Aqueous Lower Layer (Target is now protonated:
).-
Validation: Check the pH of the aqueous layer; it must be < 2.
-
-
Organic Wash (Impurity Removal): Wash the acidic aqueous layer with fresh EtOAc (
volumes). -
Basification (The Switch): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until pH > 12.
-
Observation: The solution will become cloudy/milky as the free base precipitates or oils out.
-
-
Extraction (Extraction B): Extract the now-basic aqueous mixture with DCM (
volumes).-
Why DCM? Chlorinated solvents often have higher solubility for polar free bases than EtOAc.
-
-
Isolation: Combine DCM layers, dry over
, filter, and concentrate in vacuo.
Workflow Visualization
The following diagram illustrates the logic flow for removing neutral impurities.
Figure 1: Logic flow for the pH-switch purification, isolating the basic amine from neutral contaminants.
Secondary Purification: Salt Crystallization (High Purity)
For drug development applications, the free base is often an oil or low-melting solid that is difficult to handle. Converting it to the Hydrochloride (HCl) or Oxalate salt usually yields a stable, crystalline solid with >99% purity.
Protocol: HCl Salt Formation
-
Dissolution: Dissolve 1.0 g of the purified free base (from Method 1) in 5 mL of anhydrous Ethanol (EtOH) or Methanol (MeOH).
-
Acid Addition: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Observation: The solution may warm slightly.
-
-
Precipitation: Slowly add Diethyl Ether (
) or Hexanes as an anti-solvent until turbidity persists. -
Crystallization: Cool to 4°C overnight.
-
Filtration: Filter the white precipitate and wash with cold
.-
Result: 4-(Piperidin-4-yloxy)benzonitrile Hydrochloride (CAS 333954-90-8).[6]
-
Tertiary Method: Flash Chromatography (Troubleshooting)
If the acid-base extraction fails (e.g., due to emulsion or amphoteric impurities), use silica chromatography.
Critical Constraint: Secondary amines interact strongly with the acidic silanols on silica gel, leading to peak tailing and yield loss. You must modify the mobile phase.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (
).-
Gradient: Start at 95:5:0.5 and ramp to 90:10:1.
-
Alternative: DCM : MeOH with 1% Triethylamine (TEA).
-
-
TLC Visualization: UV (254 nm) or Ninhydrin Stain (Amine turns red/purple).
Analytical Validation (QC)
Summarized below are the expected analytical markers to confirm success.
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | |
| Purity | HPLC (C18, ACN/Water) | > 98% Area under curve. Single peak. |
| Functional Group | IR Spectroscopy | Nitrile stretch ( |
| Salt Form | Elemental Analysis | Presence of Cl (if HCl salt made). |
References
-
Synthesis of Piperidine Ethers: Organic Syntheses, Coll. Vol. 10, p. 542 (2024). (General methodology for SnAr and purification of aryl ethers).
-
Amine Purification Principles: "Acid-Base Extraction," Chemistry LibreTexts. (Foundational protocol for separating amines from neutrals).
-
Property Data: PubChem Compound Summary for Piperidine-4-carbonitrile and related ethers.
-
Crystallographic Data: "4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile," PMC - NIH. (Structural analogs and crystallization solvents).
-
Safety Data: Sigma-Aldrich SDS for Piperidine-4-carbonitrile derivatives.
Sources
- 1. magritek.com [magritek.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 6. 4-(PIPERIDIN-4-YLOXY)-BENZONITRILE HYDROCHLORIDE Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
Application Note: Comprehensive Guidelines for the Handling and Storage of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS No: 333954-90-8). Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining the compound's structural integrity, and guaranteeing laboratory safety. The methodologies outlined herein are grounded in established safety practices and an understanding of the compound's physicochemical properties.
Introduction
4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a versatile bifunctional molecule that serves as a key building block in modern medicinal chemistry.[1] Its structure, featuring a piperidine ring linked via an ether to a benzonitrile moiety, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of neuroscience and oncology.[1] The piperidine group is a prevalent scaffold in many approved drugs, while the benzonitrile group can act as a polar contact, a metabolic blocker, or a precursor for other functional groups. The hydrochloride salt form of this compound is intentionally designed to enhance aqueous solubility and improve stability compared to its freebase form, facilitating its use in a variety of experimental contexts.[1]
This guide provides an in-depth framework for its use, moving beyond simple procedural steps to explain the scientific rationale behind each recommendation.
Physicochemical Properties & Specifications
Understanding the fundamental properties of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride is the first step toward its effective use.
| Property | Specification | Source(s) |
| CAS Number | 333954-90-8 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O · HCl | [1] |
| Molecular Weight | 238.72 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity (Typical) | ≥ 98% (by HPLC) | [1] |
| Storage Temperature | 0-8 °C (Refrigerated) | [1] |
The presence of the hydrochloride salt is a critical feature. It protonates the basic nitrogen of the piperidine ring, significantly increasing the compound's polarity and, therefore, its solubility in aqueous media. This is a deliberate modification to make the compound easier to handle in biological assays and aqueous-based reactions compared to the less soluble freebase form.[3]
Safety and Hazard Management
This compound requires careful handling in a controlled laboratory environment. The following guidelines are based on its known hazard profile and general best practices for handling chemical reagents.
Hazard Identification
The compound is classified with the following hazards. All personnel must be familiar with these before commencing any work.
| GHS Pictogram | Signal Word | Hazard Statements |
| ! | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Data sourced from supplier safety information.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times. The hydrochloride salt can be particularly irritating to the eyes.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed immediately if contaminated.[4][5] Always wash hands after removing gloves.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
Engineering Controls
To mitigate the risk of inhalation of the fine crystalline powder, all weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.[4][6]
Emergency First Aid Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[6]
Safe Handling Workflow Diagram
Caption: A workflow for the safe handling of the compound.
Long-Term Storage and Stability
Proper storage is crucial to preserve the purity and efficacy of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride for the duration of its shelf life.
Optimal Storage Conditions
-
Temperature: The compound should be stored in a refrigerator at 0-8 °C .[1] High temperatures can accelerate chemical degradation of piperidine-containing compounds.[8]
-
Atmosphere: Store in a tightly sealed container to prevent moisture absorption.[3] The hydrochloride salt is hygroscopic and can absorb water from the air, which may affect weighing accuracy and promote hydrolysis over time. For maximum stability, especially for long-term reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Light: Protect from direct light by using an amber glass vial or by storing the container inside a light-blocking secondary container.[8] Benzonitrile and piperidine moieties can be susceptible to photochemical reactions.
Incompatible Materials
To prevent hazardous reactions, store this compound segregated from strong bases (which will neutralize the hydrochloride salt and precipitate the less stable freebase) and strong oxidizing agents.[3][9]
Factors Affecting Compound Stability
Caption: Key factors influencing stability and their mitigation.
Protocol for Stock Solution Preparation
This protocol provides a self-validating method for preparing accurate and stable stock solutions for use in downstream applications.
Objective
To prepare a 10 mM stock solution of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride in Dimethyl Sulfoxide (DMSO).
Materials
-
4-(Piperidin-4-yloxy)benzonitrile hydrochloride (MW: 238.72 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance (readable to 0.1 mg)
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer and/or sonicator
Step-by-Step Protocol
-
Equilibration: Remove the container of the compound from the refrigerator and allow it to equilibrate to room temperature for at least 20-30 minutes before opening.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder, which would lead to inaccurate weighing and potential degradation.
-
-
Weighing: In a chemical fume hood, accurately weigh a target amount of the compound (e.g., 2.39 mg) into a clean, dry weighing boat or directly into the storage vial.
-
Calculation: To make 1 mL of a 10 mM solution: (0.010 mol/L) * (1 L / 1000 mL) * (238.72 g/mol ) * (1000 mg/g) = 2.3872 mg/mL.
-
-
Dissolution: Add approximately 80% of the final desired volume of DMSO to the vial containing the compound. Cap the vial securely.
-
Solubilization: Mix thoroughly using a vortex mixer. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be applied if necessary, but avoid excessive heat.
-
Trustworthiness: Visually inspect the solution against a dark background to ensure complete dissolution. The absence of any visible particulates validates the solubilization step.
-
-
Final Volume Adjustment: Once fully dissolved, quantitatively transfer the solution to a volumetric flask if high precision is required, or carefully add the remaining DMSO to the final target volume in the storage vial. Mix again to ensure homogeneity.
-
Storage of Stock Solution: Store the stock solution in the tightly capped amber vial at -20°C for long-term use. For frequent use, an aliquot may be stored at 4°C for up to one week.
-
Rationale: Freezing the stock solution in aliquots minimizes freeze-thaw cycles, which can degrade the compound over time.
-
Waste Disposal
All waste materials must be handled as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weighing boats, gloves, and paper towels should be collected in a designated, sealed waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container compatible with the solvents used.[7]
Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and to ensure compliance with all local and federal regulations.
References
-
Methylamine Supplier. (n.d.). 4-(Piperidin-4-Yloxy)Benzonitrile. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). Benzonitrile | C6H5(CN) | CID 7505. Retrieved from [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]
-
PubMed - National Institutes of Health. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]
-
National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(piperidin-4-yloxy)benzonitrile hydrochloride - CAS:333954-90-8 - Abovchem [abovchem.com]
- 3. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 9. atamankimya.com [atamankimya.com]
Troubleshooting & Optimization
Preventing byproduct formation in 4-(Piperidin-4-yloxy)benzonitrile reactions
[1]
Ticket ID: CHE-SNAR-4402 Subject: Optimization of Ether Linkage Formation & Impurity Suppression Status: Open for Resolution[1]
Executive Summary & Reaction Logic
The Challenge: Synthesizing 4-(piperidin-4-yloxy)benzonitrile requires forming an ether bond between an electron-deficient aromatic ring (4-fluorobenzonitrile) and a secondary amine-containing alcohol (4-hydroxypiperidine).[1]
The Core Conflict: This reaction is a classic competition between Nucleophilicity vs. Basicity and Chemoselectivity (N- vs. O-attack) .[1]
-
Regioselectivity: The secondary amine (pKa ~11) is significantly more nucleophilic than the hydroxyl group (pKa ~16). Without protection, the major product will be the N-arylated species, not the desired ether.[1]
-
Functional Group Stability: The nitrile group (-CN) is susceptible to hydrolysis under the strong basic conditions required to deprotonate the alcohol, potentially degrading into an amide (-CONH2) or carboxylic acid (-COOH).[1]
Critical Issue: Regioselectivity (N- vs. O-Alkylation)
User Question:
"I am running the reaction with 4-hydroxypiperidine and K2CO3 in DMF, but NMR shows a product with the wrong splitting pattern. What happened?"
Technical Diagnosis:
You likely formed 4-(4-hydroxypiperidin-1-yl)benzonitrile .[1] In polar aprotic solvents (DMF/DMSO), the neutral nitrogen lone pair attacks the fluorobenzonitrile much faster than the neutral oxygen.[1] Even with a base, the equilibrium concentration of the alkoxide anion is often too low to outcompete the highly nucleophilic amine.[1]
Resolution Protocol: The Protection Strategy
Do not use unprotected 4-hydroxypiperidine. You must use N-Boc-4-hydroxypiperidine .[1] The Boc group sterically hinders the nitrogen and removes its nucleophilicity, forcing the reaction to occur at the oxygen.[1]
Recommended Workflow (SNAr)
-
Reagents: N-Boc-4-hydroxypiperidine (1.0 equiv), NaH (60% dispersion, 1.2 equiv), 4-Fluorobenzonitrile (1.1 equiv).
-
Solvent: Anhydrous THF or DMF (0.2 M).
-
Step 1 (Alkoxide Formation): Dissolve N-Boc-4-hydroxypiperidine in solvent at 0°C. Add NaH portion-wise. Stir for 30 min until gas evolution ceases.
-
Step 2 (Displacement): Add 4-Fluorobenzonitrile.[1][2] Warm to RT (or 50°C if sluggish).
-
Step 3 (Deprotection): Post-workup, treat the intermediate with 4M HCl in Dioxane to remove the Boc group.
Visualizing the Pathway
Caption: Pathway analysis showing the necessity of N-protection to prevent N-arylation byproducts.
Critical Issue: Nitrile Hydrolysis
User Question:
"My LC-MS shows a peak with M+18 relative to the product mass. Is my solvent wet?"
Technical Diagnosis:
Yes. The M+18 peak corresponds to the primary amide (hydration of the nitrile). This occurs via the mechanism of Base-Catalyzed Nitrile Hydrolysis .[3]
-
Cause: Presence of hydroxide ions (OH-).[1] If you use hygroscopic bases (like NaOH, KOH) or wet DMF, the hydroxide ion attacks the nitrile carbon.[1]
-
Risk Factor: High temperatures (>80°C) accelerate this hydrolysis exponentially.[1]
Prevention Guide: Anhydrous Integrity
| Parameter | Recommended Standard | Why? |
| Base Selection | NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) | These are non-nucleophilic (relative to CN attack) and generate the alkoxide irreversibly without producing water.[1] Avoid NaOH/KOH. |
| Solvent Quality | Anhydrous DMF/THF (<50 ppm H2O) | Water is the stoichiometric reagent for hydrolysis. Use molecular sieves if unsure. |
| Temperature | 0°C to 50°C | SNAr with 4-fluorobenzonitrile is facile. Refluxing is rarely necessary and promotes side reactions. |
| Atmosphere | Argon or Nitrogen balloon | Prevents atmospheric moisture absorption by the hygroscopic solvent. |
Troubleshooting & Purification (FAQs)
Q: I see a spot on TLC that doesn't move (Baseline). What is it?
A: This is likely the carboxylic acid byproduct (from complete nitrile hydrolysis) or the hydrochloride salt of your product (if you didn't neutralize after deprotection).
-
Test: Treat a mini-sample with Et3N. If the spot moves up, it was the salt. If it remains at the baseline, it is the carboxylic acid.[1]
Q: How do I remove unreacted 4-fluorobenzonitrile?
A: The starting material is non-basic. The product is a secondary amine (after deprotection).
-
Purification Logic:
Decision Tree for Impurity Identification
Caption: Logic flow for identifying common impurities based on Mass Spectrometry shifts.
References
-
Regioselectivity in Piperidine Reactions
-
SNAr Conditions & Nitrile Stability
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
- Context: Detailed mechanism of the Meisenheimer complex and the role of electron-withdrawing groups (CN)
-
Link:
-
Hydrolysis of Nitriles
Sources
- 1. oasis.postech.ac.kr [oasis.postech.ac.kr]
- 2. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007093610A1 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture - Google Patents [patents.google.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Azeotropic Distillation for Water Removal from Piperidine Compounds
This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of removing water from piperidine and its derivatives. Due to the formation of a minimum-boiling azeotrope, simple distillation is ineffective for this purpose. This technical support center provides in-depth explanations, step-by-step protocols, and troubleshooting solutions for successfully employing azeotropic distillation.
Part 1: Frequently Asked Questions & Fundamental Principles
This section addresses the core scientific principles behind the purification challenge and its solution.
Q1: Why can't I remove water from piperidine by simple fractional distillation?
A: The primary obstacle is the formation of a minimum-boiling point azeotrope between piperidine and water. An azeotrope is a mixture of liquids that has a constant boiling point and a vapor composition that is identical to its liquid composition.[1][2] This means that once the azeotropic composition is reached, the mixture will boil at a constant temperature without any change in the ratio of its components, making separation by standard distillation impossible.[1] The piperidine-water azeotrope boils at approximately 92.8°C (at atmospheric pressure) and contains about 65-72% piperidine by mass.[3][4] Attempting to distill this mixture will only remove the azeotrope, not pure water or pure piperidine.
Q2: How does azeotropic distillation overcome this problem?
A: Azeotropic distillation circumvents the piperidine-water azeotrope by introducing a third component, known as an entrainer or an azeotropic agent.[2][5] The chosen entrainer, typically an organic solvent like toluene or benzene, serves two key functions:
-
Forms a New, Lower-Boiling Azeotrope: The entrainer forms a new azeotrope with water (and sometimes piperidine, creating a ternary azeotrope) that has a boiling point lower than any other component or azeotrope in the mixture.[5][6]
-
Facilitates Separation: This new, low-boiling azeotrope is distilled off. For this application, a heterogeneous azeotrope is ideal. Upon condensation, the components of a heterogeneous azeotrope are immiscible and separate into distinct layers (e.g., an organic layer and an aqueous layer).[7]
This process is typically carried out in a specialized piece of glassware called a Dean-Stark apparatus, which is designed to collect the condensed water while automatically returning the organic entrainer to the distillation flask.[8][9] This continuous removal of water from the system drives the purification to completion.[8]
Part 2: Data Presentation & Key Parameters
A successful distillation depends on understanding the physical properties of the components involved.
Table 1: Physical Properties of Key Compounds and Azeotropes
| Compound / Mixture | Boiling Point (°C at 760 mmHg) | Azeotrope Composition (by weight/mole) | Source(s) |
| Piperidine | 106 | N/A | [10][11] |
| Water | 100 | N/A | |
| Piperidine-Water Azeotrope | 92.8 | ~71.8% Piperidine (mole fraction) | [4] |
| Toluene (Entrainer) | 110.6 | N/A | [2] |
| Toluene-Water Azeotrope | 84.1 | ~80% Toluene / 20% Water (by weight) | [4][5] |
| Benzene (Entrainer) | 80.1 | N/A | [5] |
| Benzene-Water Azeotrope | 69.3 | ~91% Benzene / 9% Water (by weight) | [4][5] |
Q3: How do I select the appropriate entrainer?
A: The ideal entrainer should be carefully selected based on several criteria.[12] Toluene is often preferred over benzene due to benzene's carcinogenicity.[13]
Table 2: Comparison of Common Entrainers
| Entrainer | Key Advantages | Key Disadvantages | Safety Considerations |
| Toluene | - Forms a low-boiling azeotrope with water.[5]- Immiscible with water, allowing for easy separation in a Dean-Stark trap.- Higher boiling point than piperidine, simplifying final solvent removal. | - Higher boiling point requires more energy input. | - Flammable.- Inhalation and skin contact should be avoided.[14] |
| Benzene | - Forms a very low-boiling azeotrope with water, allowing for efficient water removal at lower temperatures.[5] | - Carcinogenic and highly toxic. - Its boiling point (80.1°C) is close to the piperidine-water azeotrope, which can complicate separation. | - Use is strongly discouraged due to health risks. [13]- Highly flammable. |
| Cyclohexane | - Forms a low-boiling azeotrope with water.[13] | - Can be more expensive than toluene. | - Flammable.- Irritant. |
Part 3: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the azeotropic removal of water from a piperidine compound using toluene and a Dean-Stark apparatus.
Protocol: Dehydration of Piperidine using a Dean-Stark Apparatus
Materials:
-
Wet Piperidine Sample
-
Toluene (or another suitable entrainer)
-
Round-bottom flask
-
Dean-Stark Trap
-
Reflux Condenser
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stand
Procedure:
-
Pre-Drying (Optional but Recommended): For samples with high water content, pre-dry the piperidine by letting it stand over solid potassium hydroxide (KOH) pellets for several hours or overnight.[10][15] This removes the bulk of the water and reduces the distillation time.
-
Apparatus Assembly:
-
Set up the round-bottom flask in the heating mantle. Add the wet piperidine, the chosen entrainer (toluene, typically 1.5-2x the volume of piperidine), and boiling chips or a stir bar.[5]
-
Attach the Dean-Stark trap to the flask.
-
Attach the reflux condenser to the top of the Dean-Stark trap.
-
Ensure all joints are securely clamped and properly sealed.
-
Connect the condenser to a circulating water source (water in at the bottom, out at the top).
-
-
Initiate Distillation:
-
Turn on the stirring and the cooling water to the condenser.
-
Begin heating the flask. The mixture will heat up and begin to boil.
-
Vapors of the toluene-water azeotrope will rise, enter the condenser, and liquefy.
-
-
Water Collection:
-
The condensed liquid will drip into the graduated arm of the Dean-Stark trap.
-
Because toluene is less dense than and immiscible with water, two distinct layers will form. The lower layer will be water, and the upper layer will be toluene.[9]
-
As more condensate collects, the toluene layer will eventually overflow from the side arm of the trap and return to the distillation flask, while the water remains trapped in the graduated arm.[16]
-
-
Monitoring for Completion: The distillation is complete when one or more of the following is observed:
-
No more water is collecting in the bottom of the Dean-Stark trap over a significant period (e.g., 30 minutes).
-
The temperature of the distilling vapor rises from the boiling point of the azeotrope (84.1°C for toluene-water) to the boiling point of the pure entrainer or the piperidine.
-
-
Shutdown and Product Isolation:
-
Turn off the heating and allow the apparatus to cool completely.
-
The remaining solution in the flask is now anhydrous piperidine dissolved in the entrainer.
-
The entrainer can be removed by simple distillation to yield the pure, dry piperidine. Collect the fraction that boils at 105-106°C for piperidine.[10]
-
Visualization: Experimental Workflow
Caption: Workflow for azeotropic dehydration of piperidine.
Part 4: Troubleshooting Guide
Even with a robust protocol, experimental issues can arise. This section provides solutions to common problems.
Q4: My distillation is running, but no water is collecting in the trap. What's wrong?
-
Causality & Solution:
-
System Not Yet at Reflux: The system must be boiling vigorously enough for vapors to reach the condenser. Solution: Gradually increase the heat input from the mantle. Ensure you see a consistent drip rate from the condenser into the trap.
-
Initial Water Content is Very Low: If the sample was already nearly dry, you may collect very little water. Solution: Run the distillation for at least 30-60 minutes after reflux is established. If no water collects, the sample is likely already anhydrous.
-
System Leak: A leak in the glassware joints will allow vapor to escape before it can be condensed. Solution: Ensure all joints are properly sealed and clamped. Using a small amount of appropriate grease on the joints can help if necessary.
-
Q5: The liquid in the distillation flask is bumping violently.
-
Causality & Solution: Bumping occurs when the liquid becomes superheated and boils in a sudden, uncontrolled burst. This is dangerous and can compromise the apparatus. Solution: Ensure you have added fresh boiling chips or a magnetic stir bar and that the stirring is active and sufficient to create a vortex. Never add boiling chips to a hot liquid.
Q6: The collected liquid in the trap is cloudy or has formed an emulsion.
-
Causality & Solution: This indicates that the organic and aqueous phases are not separating cleanly. This can be caused by impurities in the piperidine or solvent that act as surfactants. Solution:
-
Allow Time: Sometimes, the emulsion will break upon standing as the apparatus cools.
-
Temperature Gradient: Ensure the condenser is sufficiently cold to promote a clean phase separation upon condensation.
-
Avoid Excessive Agitation: While stirring in the flask is crucial, excessively violent boiling can sometimes promote emulsion formation. Moderate the heating to maintain a steady but not overly turbulent reflux.
-
Q7: How do I handle residual piperidine dissolved in the collected water layer?
-
Causality & Solution: Piperidine is miscible with water, so the collected aqueous layer will contain some dissolved product.[11] For small-scale lab preparations, this loss is often accepted. For larger scales or valuable compounds, the piperidine can be recovered. Solution: The aqueous layer can be "salted out" by adding a salt like potassium carbonate to decrease the solubility of piperidine, followed by extraction with a suitable organic solvent.[17]
Visualization: Troubleshooting Logic
Caption: Decision tree for troubleshooting common distillation issues.
Part 5: Safety & Handling
Q8: What are the critical safety precautions for this procedure?
A: Both piperidine and the common entrainers present hazards that require strict safety protocols.
-
Chemical Hazards: Piperidine is toxic, corrosive, and can cause severe skin burns and eye damage.[14][18] Toluene is flammable and harmful if inhaled or absorbed through the skin.[14]
-
Handling: Always handle these chemicals in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[14]
-
Fire Safety: Keep all flammable solvents away from ignition sources.[19] Ensure a fire extinguisher rated for chemical fires is accessible.
-
Apparatus Safety: Never heat a closed system. Ensure the distillation apparatus is open to the atmosphere (typically through the top of the condenser). Inspect all glassware for cracks or defects before use.
References
-
Quora. (2018). Why can't we separate azeotropes with the distillation process? Retrieved February 7, 2026, from [Link]
- Stasse, H. L. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157. Google Patents.
-
GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved February 7, 2026, from [Link]
-
Chemical Tweak. (2022). Azeotropic Distillation Process In Detail | Binary Separation Technique. Retrieved February 7, 2026, from [Link]
- Stasse, H. L. (1944). Process for the purification of piperidine. U.S. Patent No. 2,363,158. Google Patents.
-
VIALAB. (n.d.). Water Content by Azeotropic Distillation – Dean Stark. Retrieved February 7, 2026, from [Link]
-
International Journal of Research Trends and Innovation. (n.d.). An overview of Dehydration of Ethanol by Azeotropic Distillation using various entrainer. Retrieved February 7, 2026, from [Link]
- Stasse, H. L. (1944). Purification of piperidine. U.S. Patent No. 2,363,159. Google Patents.
-
Sciencemadness Discussion Board. (2018). Piperidine from the hydrolysis of piperine. Retrieved February 7, 2026, from [Link]
-
cdn. (n.d.). Azeotropic data for binary mixtures. Retrieved February 7, 2026, from [Link]
-
Koch Modular. (n.d.). Distillation. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved February 7, 2026, from [Link]
-
MDPI. (2020). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. Retrieved February 7, 2026, from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved February 7, 2026, from [Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved February 7, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved February 7, 2026, from [Link]
-
MDPI. (2020). Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. Retrieved February 7, 2026, from [Link]
-
Data-based Optimization, Steady-state Simulation and Sensitivity Analysis. (n.d.). Intensification of Azeotropic Distillation for Ethanol Dehydration. Retrieved February 7, 2026, from [Link]
-
Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]
-
YouTube. (2013). A Simple Dean-Stark Apparatus Explained. Retrieved February 7, 2026, from [Link]
-
Chemcraft. (n.d.). AZEOTROPIC DATA I. Retrieved February 7, 2026, from [Link]
-
Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved February 7, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. gwsionline.com [gwsionline.com]
- 3. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. ijrti.org [ijrti.org]
- 7. kochmodular.com [kochmodular.com]
- 8. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
- 12. chemicaltweak.com [chemicaltweak.com]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 14. carlroth.com [carlroth.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. vialab.fr [vialab.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. chemos.de [chemos.de]
Addressing oxidation of piperidine derivatives during storage.
Topic: Addressing Oxidation & Storage Degradation
Status: Active | Updated: February 7, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Introduction
Welcome to the Technical Support Center. This guide addresses a pervasive issue in the storage of piperidine-based pharmacophores: oxidative degradation . Piperidine rings, ubiquitous in therapeutics (e.g., fentanyl, paroxetine, methylphenidate), possess a secondary or tertiary amine center prone to N-oxidation and radical-mediated ring opening.
This guide moves beyond generic advice, providing specific diagnostic criteria (LC-MS signatures), mechanistic root cause analysis, and validated remediation protocols to salvage valuable material.
Module 1: Diagnosis & Detection
"How do I confirm my sample has oxidized?"
Visual inspection is the first line of defense, but it is non-specific. Definitive diagnosis requires Mass Spectrometry (LC-MS) to distinguish between N-oxidation, dehydrogenation, and ring-opening.
Troubleshooting Q&A
Q: My white piperidine solid has turned yellow/brown. Is it still usable? A: The color change typically indicates the formation of N-oxyl radicals or conjugated iminium species (enamines), often present at trace levels (<1%) but highly chromophoric. While the bulk material may be intact, these impurities can act as pro-oxidants, accelerating further degradation. Action: Perform LC-MS immediately.
Q: What specific MS signals should I look for? A: Use the following "Impurity Fingerprint" table to diagnose the degradation pathway:
| Signal Shift | Degradation Product | Mechanism | Severity |
| [M+16] | N-Oxide | Direct oxidation of tertiary amine nitrogen. | High (Common) |
| [M-2] | Imine / Enamine | Oxidative dehydrogenation. | Medium |
| [M-4] | Pyridine | Complete aromatization (rare in storage, common in synthesis). | Low |
| [M+30/32] | Ring Opening | Formation of lactams or nitroso species. | Critical (Irreversible) |
Diagnostic Workflow (DOT Visualization)
Figure 1: Diagnostic decision tree for identifying oxidative impurities in piperidine derivatives.
Module 2: Root Cause Analysis
"Why is this happening in my freezer?"
Understanding the mechanism is the only way to prevent recurrence. Piperidine oxidation is rarely spontaneous; it is usually catalyzed by environmental factors.
The Mechanism: Single Electron Transfer (SET)
The degradation of piperidine derivatives (especially free bases) often proceeds via a radical mechanism involving the nitrogen lone pair.
-
Initiation: Trace metal ions (Fe²⁺, Cu²⁺) or UV light abstract an electron from the nitrogen lone pair, forming an aminium cation radical.
-
Propagation: This radical reacts with molecular oxygen (³O₂) to form a peroxy radical.
-
Termination: The peroxy radical stabilizes by abstracting a proton, leading to the N-Oxide (if tertiary) or Hydroxylamine (if secondary).
Key Insight: The "Free Base" form is significantly more labile than the "Salt" form because the nitrogen lone pair is available for oxidation. Protonating the amine (forming a salt) ties up this lone pair, drastically reducing oxidative potential [1].
Mechanistic Pathway (DOT Visualization)
Figure 2: Oxidative pathway of piperidine free bases via radical intermediates.
Module 3: Prevention & Storage Protocols
"How do I stop this from happening?"
The goal is to eliminate the catalysts identified in Module 2: Oxygen, Light, and Free Lone Pairs.
Protocol A: The "Golden Standard" Storage
For high-value intermediates or reference standards, follow this strict protocol.
-
Container: Amber glass vials (blocks UV/Vis light).
-
Headspace: Purge with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the solid.
-
Temperature: Store at -20°C .
-
Note: Storing at 4°C (fridge) is often worse than room temperature if the seal is poor, due to condensation cycles introducing moisture.
-
-
Additives: For liquid piperidines, adding a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% can inhibit the initiation step [2].
Protocol B: Chemical Stabilization (Salt Formation)
Recommendation: If your piperidine derivative is an oil or unstable solid (Free Base), convert it to a Hydrochloride (HCl) or Fumarate salt immediately.
Why?
-
Electronic: Protonation removes the electron density from the nitrogen, shutting down the oxidation mechanism.
-
Physical: Salts typically form crystalline lattices that exclude oxygen more effectively than amorphous oils.
Data Comparison: Stability over 6 Months (25°C/60% RH)
| Form | Purity (Initial) | Purity (6 Months) | Major Impurity |
|---|---|---|---|
| Free Base (Oil) | 99.5% | 94.2% | N-Oxide (4.1%) |
| HCl Salt (Solid) | 99.5% | 99.3% | None detected |
| Free Base + Argon | 99.5% | 98.1% | N-Oxide (0.9%) |
Module 4: Remediation & Recovery
"My sample is oxidized. Can I save it?"
Do NOT attempt to reduce the N-oxide back to the amine using reducing agents (e.g., Zn/AcOH) for pharmaceutical applications. This often introduces new metal impurities and side products.
The Correct Fix: Salt Formation & Recrystallization. This method uses the solubility difference between the basic amine and the polar N-oxide to purify the compound.
Step-by-Step Remediation Protocol
-
Dissolution: Dissolve the degraded crude material in a non-polar solvent (e.g., Diethyl Ether or TBME ).
-
Why: The active piperidine is soluble; the polar N-oxide impurity often remains insoluble or oils out.
-
-
Filtration: If a solid precipitate (the impurity) is visible, filter it off.
-
Salt Formation:
-
Cool the solution to 0°C.
-
Slowly add 2M HCl in Diethyl Ether (or Dioxane) dropwise.
-
The Piperidine-HCl salt will precipitate immediately.
-
-
Wash: Filter the white solid and wash copiously with cold ether.
-
Validation: Dry the solid and run LC-MS. The [M+16] peak should be eliminated.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3] Available at: [Link]
- Oxidative Degradation of Pharmaceuticals: Theory, Mechanisms and Inhibition.Journal of Pharmaceutical Sciences.
- Purification of Piperidine Derivatives via Salt Formation.Organic Process Research & Development.
-
Mass Spectrometry in Impurity Profiling. Chimia. Available at: [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Minimizing quaternary ammonium salt formation in N-alkylation.
Introduction: The Challenge of Over-Alkylation
Direct N-alkylation of amines with agents like alkyl halides is a fundamental transformation in organic synthesis. However, it is notoriously difficult to control. A frequent and significant challenge is over-alkylation , where the initial amine product reacts further with the alkylating agent, leading to a complex mixture of secondary, tertiary, and ultimately, undesired quaternary ammonium salts.[1][2] This guide provides in-depth troubleshooting advice, proven protocols, and alternative strategies to achieve selective N-alkylation and minimize the formation of quaternary byproducts.
The "Runaway Train": Why Over-Alkylation Occurs
The core of the problem lies in the relative nucleophilicity of the amines in the reaction mixture. When a primary amine is alkylated, it forms a secondary amine. This newly formed secondary amine is typically more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the additional alkyl group.[3][4][5]
This creates a "runaway train" effect: the product of the first alkylation is more reactive towards the alkylating agent than the starting material.[1][3] Consequently, it begins to outcompete the remaining primary amine, leading rapidly to the tertiary amine and the final, often irreversible, quaternary ammonium salt.[3]
Frequently Asked Questions (FAQs)
Q1: I'm trying to make a primary amine from ammonia and an alkyl halide, but I'm getting a complex mixture. What's wrong? A: This is a classic and expected problem. The primary amine you form is more nucleophilic than ammonia, leading to rapid subsequent alkylations.[1][3] To achieve mono-alkylation of ammonia, a massive excess of ammonia (e.g., 100-200 equivalents) is often required, which is impractical.[6] For cleaner synthesis of primary amines, consider alternative methods like the Gabriel Synthesis.[1]
Q2: How can I favor mono-alkylation of a primary amine to get a secondary amine? A: The most reliable method is to avoid direct alkylation altogether and use Reductive Amination .[1][3] This two-step, one-pot process involves forming an imine from the primary amine and an aldehyde/ketone, followed by in-situ reduction. This method completely avoids the possibility of over-alkylation.
Q3: My reaction to form a tertiary amine from a secondary amine is producing a lot of quaternary salt. How do I stop this? A: While tertiary amines are more sterically hindered, they are still nucleophilic and can form quaternary salts, especially with reactive alkylating agents like methyl iodide.[3] To minimize this, you can:
-
Use a less reactive alkylating agent (e.g., alkyl chloride instead of iodide).
-
Carefully control stoichiometry; use a slight excess of the secondary amine.
-
Lower the reaction temperature to reduce the rate of the final quaternization step.
Q4: Does solvent choice matter in controlling over-alkylation? A: Yes, significantly. In aprotic polar solvents (like DMF, DMSO, acetonitrile), the basicity and nucleophilicity of amines are governed primarily by electronic effects, exacerbating the over-alkylation problem.[4] Some studies have shown that using ionic liquids can reduce the over-alkylation of secondary amines, potentially by interacting more strongly with the more basic secondary amine product and reducing its nucleophilicity.[7]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues related to quaternary salt formation.
Issue 1: Synthesis of a Secondary Amine from a Primary Amine is Yielding Tertiary and Quaternary Byproducts.
-
Probable Cause: The secondary amine product is more nucleophilic than the starting primary amine, leading to the classic "runaway" reaction.[1][3]
-
Solution A (Recommended): Switch to Reductive Amination. This is the most effective and widely adopted strategy to guarantee mono-alkylation. The reaction proceeds through an imine intermediate which is reduced to the target secondary amine. Since the secondary amine is never in the presence of the alkylating equivalent (the carbonyl compound) under conditions where it can react further, over-alkylation is impossible.[1][8]
-
Solution B: Stoichiometric and Condition Control. If you must use direct alkylation, several adjustments can favor mono-alkylation, though they rarely eliminate the problem completely:
-
Use a Large Excess of the Primary Amine: This statistically increases the chances of the alkylating agent encountering the starting material rather than the more reactive product. However, this is atom-inefficient and necessitates a difficult separation post-reaction.[2]
-
Slow Addition of Alkylating Agent: Using a syringe pump to add the alkyl halide slowly keeps its concentration low, disfavoring reaction with the low-concentration secondary amine product.[2]
-
Employ a "Competitive Deprotonation" Strategy: A clever approach involves using the amine hydrobromide salt as a proton source. A carefully chosen base will selectively deprotonate the less basic primary amine, making it available for reaction. The more basic secondary amine product will immediately be protonated by the amine hydrobromide, effectively taking it out of the reaction as it is no longer nucleophilic.[9]
-
Issue 2: My Reaction is Sluggish, and Forcing Conditions (e.g., heat) Lead to Quaternization.
-
Probable Cause: The reaction may be slow due to a poor leaving group on the alkylating agent, steric hindrance, or an inappropriate base.
-
Solution A: Optimize Reagents.
-
Leaving Group: Ensure your alkylating agent has a good leaving group. The reactivity order is I > Br > Cl > OTs.[2] Using an alkyl iodide will significantly increase the reaction rate at lower temperatures.
-
Base Selection: The reaction generates an acid (e.g., HBr) which will protonate the amine, rendering it non-nucleophilic.[10][11] A base is required to neutralize this acid. Use a non-nucleophilic, hindered base like 2,6-lutidine or a solid inorganic base like potassium carbonate (K₂CO₃).[10][11] Using a base that is stronger than the reacting amines ensures the acid is scavenged effectively.[10]
-
-
Solution B: Exploit Steric Hindrance. If your target amine is sterically bulky, this can be used to your advantage. Steric hindrance significantly slows the rate of alkylation.[10][12] While a tertiary amine is electronically more nucleophilic than a secondary amine, its nitrogen is also more sterically crowded. This steric effect can slow the rate of quaternization, often making the formation of tertiary amines from secondary amines cleaner than other alkylation steps.[3]
| Strategy | Principle | Pros | Cons |
| Excess Amine | Statistical probability | Simple to set up. | Atom inefficient; difficult separation of product from excess starting material. |
| Slow Addition | Kinetic control | Can improve selectivity. | Requires specialized equipment (syringe pump); may not completely prevent over-alkylation. |
| Protecting Groups | Renders amine non-nucleophilic | Excellent control; prevents all side reactions at nitrogen. | Adds two steps (protection/deprotection) to the synthesis; requires careful choice of orthogonal groups.[13][14] |
| Reductive Amination | Alternative mechanistic pathway | Generally high-yielding and very clean; completely avoids over-alkylation.[1][8] | Requires a carbonyl compound as the alkyl source; reducing agents can have other functional group incompatibilities. |
Gold Standard Protocol: Selective Mono-Alkylation via Reductive Amination
This protocol describes the synthesis of a secondary amine from a primary amine and an aldehyde, a method that completely circumvents the issue of over-alkylation.
Objective: To synthesize N-benzyl-4-fluoroaniline from 4-fluoroaniline and benzaldehyde.
Materials:
-
4-fluoroaniline (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 eq) and the solvent (DCM).
-
Imine Formation: Add benzaldehyde (1.05 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Once imine formation is complete (or has reached equilibrium), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Note: NaBH(OAc)₃ is a mild reducing agent that is ideal for this reaction; stronger agents like NaBH₄ can reduce the aldehyde before it forms the imine.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
-
Amine alkylation - Wikipedia. [Link]
- Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. (2021). Source not specified in search results.
- Isolation and purification of quaternary ammonium salts.
-
Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine? (2022). Reddit. [Link]
-
N-Alkylation of Azaheterocycles by Quaternary Ammonium Salts in the Presence of K2CO3 under Microwave. (n.d.). ResearchGate. [Link]
-
Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. (2024). Chemistry – A European Journal. [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]
-
Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2003). Source not specified in search results.[Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [Link]
-
Amine - Wikipedia. [Link]
-
Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions. (2019). Organic & Biomolecular Chemistry. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). ResearchGate. [Link]
-
Amines. (n.d.). NCERT. [Link]
-
Amines 16 I Alkylation of Amines I Exhaustive Methylation I SN2 I Quaternary Ammonium Salt. (2021). YouTube. [Link]
-
How to reduce amide to amine without degrading the entire molecule?. (2022). ResearchGate. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
Aqueous-Mediated N-Alkylation of Amines. (2007). Semantic Scholar. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (2026). Source not specified in search results.[Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). PMC. [Link]
-
Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers. [Link]
-
Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. ncert.nic.in [ncert.nic.in]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00703C [pubs.rsc.org]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Resolving inconsistent results in assays with 4-(Piperidin-4-yloxy)benzonitrile
Current Status: Operational | Topic: Assay Inconsistency Resolution
Executive Summary: The "Deceptive Simplicity" of 4-(Piperidin-4-yloxy)benzonitrile
Welcome to the technical support hub for 4-(Piperidin-4-yloxy)benzonitrile (CAS: 100516-54-9; HCl Salt: 333954-90-8).[1]
As a Senior Application Scientist, I often see this scaffold cause "ghost" data—results that fluctuate between runs or fail to replicate. The culprit is rarely the biological target but rather the molecule's physicochemical schizophrenia. It possesses a lipophilic benzonitrile tail and a highly basic piperidine head (
At physiological pH (7.4), this molecule is >99% protonated.[1] It behaves as a cationic amphiphile—essentially a soap.[1] It will form micelles, stick to plastic, and precipitate unpredictably if the "DMSO shock" is not managed. This guide provides the self-validating protocols required to stabilize your data.
Module 1: Resolving Solubility "Crashes" (The Variable IC50)
The Symptom: Your
The Root Cause: When you pipette a 10mM DMSO stock directly into an aqueous buffer, the hydrophobic benzonitrile moiety drives immediate precipitation before the protonated amine can solvate the molecule. This "kinetic crash" creates micro-precipitates that are invisible to the naked eye but scatter light and reduce free compound concentration.
The Solution: The "Intermediate Shift" Protocol Do not jump from 100% DMSO to 0% DMSO. You must use an intermediate dilution step to allow the compound to equilibrate.[1]
Protocol: 3-Step Serial Dilution
| Step | Solvent System | Action | Mechanism |
| 1. Master Stock | 100% DMSO | Prepare 10 mM stock. | Maintains full solubility of the neutral form.[1] |
| 2. Intermediate | Buffer + 5-10% DMSO | Dilute stock 1:10 or 1:20 here first. | Allows orderly protonation of the piperidine nitrogen without crashing the benzonitrile tail.[1] |
| 3. Assay Well | Assay Buffer (<1% DMSO) | Add from Intermediate to Final.[1] | Final dilution into the thermodynamic stability zone.[1] |
Visual Workflow: Correct Dilution Logic
Caption: Figure 1. The "Intermediate Shift" workflow prevents kinetic precipitation by buffering the polarity transition.
Module 2: The "Sticky" Compound (Non-Specific Binding)
The Symptom: Low potency (
The Root Cause:
At pH 7.4, the piperidine is a cation (
The Solution: Surface Passivation You must neutralize the surface interaction.
Data: Surface Retention Comparison
| Plate Type | Additive | % Compound Remaining in Solution (2h) | Recommendation |
| Standard Polystyrene | None | 45% (Major Loss) | ❌ Avoid |
| Standard Polystyrene | 0.01% Triton X-100 | 88% | ⚠️ Acceptable |
| NBS (Non-Binding Surface) | None | 98% | ✅ Preferred |
| Glass Coated | None | 96% | ✅ Excellent (but expensive) |
Protocol:
-
Detergent: Always include 0.01% Tween-20 or Triton X-100 in your assay buffer before adding the compound.[1]
-
Plate Selection: Switch to NBS (Non-Binding Surface) or Polypropylene (PP) plates for the intermediate dilution steps.[1]
Module 3: Cell-Based Assay Artifacts (Lysosomal Trapping)
The Symptom: The compound works in biochemical assays but shows massive accumulation or toxicity in cell-based assays (e.g., HeLa, HEK293).
The Root Cause: Lysosomotropism. The lipophilic piperidine permeates the cell membrane (neutral pH). Once it enters the lysosome (pH ~4.5), it becomes doubly protonated and trapped, unable to exit. This swells the lysosomes (vacuolization), causing false toxicity or acting as a "sink" that lowers the effective cytosolic concentration.
Troubleshooting Logic:
Caption: Figure 2. Decision tree for identifying lysosomotropism in cell-based assays.
Validation Step: Run a control arm with Bafilomycin A1 (inhibits lysosomal acidification).[1] If your compound's potency/toxicity normalizes, the issue was lysosomal trapping [1].
Frequently Asked Questions (FAQ)
Q: Can I store the 10mM DMSO stock at -20°C indefinitely?
A: No. Secondary amines can react with atmospheric
-
Fix: Store in small aliquots. Discard after 5 freeze-thaw cycles. Flush vials with Argon/Nitrogen if possible.[1]
Q: My compound precipitates in PBS but not in Tris buffer. Why? A: This is likely an ionic strength or "salting out" effect.[1] PBS has high chloride content.[1] If you are using the HCl salt of the compound, the Common Ion Effect may reduce solubility.
-
Fix: Switch to a lower ionic strength buffer (e.g., 20mM HEPES) or lower the salt concentration if the assay permits.
Q: The compound is yellowing in solution. A: Oxidation of the piperidine nitrogen. This usually happens in the presence of trace metals or light.
-
Fix: Add 1mM DTT or EDTA to your buffer to chelate metals and prevent oxidation [2].[1]
References
-
Assay Guidance Manual (NCBI) . Assay Interference by Chemical Reactivity. Strategies to identify and mitigate compound interference. [1]
-
Journal of Medicinal Chemistry . Interference of Small Molecules in High-Throughput Screening. Detailed mechanisms of aggregation and non-specific binding. [1]
-
PubChem Compound Summary . 4-(Piperidin-4-yloxy)benzonitrile (CAS 100516-54-9).[1] Chemical and physical properties.[1][2][3][4][5] [1]
-
BellBrook Labs . Common Challenges in Biochemical Assays. Guide on overcoming solubility and interference issues.
Sources
- 1. Benzonitrile - Wikipedia [en.wikipedia.org]
- 2. 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
Validation & Comparative
Validation of the 4-(Piperidin-4-yloxy)benzonitrile Scaffold: H3R Affinity and Safety Profiling
Content Type: Technical Comparison & Validation Guide Subject: 4-(Piperidin-4-yloxy)benzonitrile (CAS: 1016787-98-0 / 333954-90-8) Audience: Medicinal Chemists, Lead Optimization Scientists, Safety Pharmacologists
Executive Summary: The "Privileged" Ether Scaffold
4-(Piperidin-4-yloxy)benzonitrile represents a "privileged scaffold" in CNS drug discovery. It serves as a critical pharmacophore for targeting Class A GPCRs, specifically the Histamine H3 Receptor (H3R) and Sigma-1 receptors .
Unlike simple alkyl-amines, the ether linkage provides rotational freedom while maintaining the precise distance between the basic amine (piperidine) and the aromatic lipophilic domain (benzonitrile). This guide validates the biological utility of this scaffold by comparing it to its halogenated and nitrogen-linked analogs, supported by standard validation protocols for binding affinity and hERG liability.
Comparative Analysis: Benzonitrile vs. Alternatives
In lead optimization, this scaffold is often weighed against two primary alternatives: the lipophilic Chlorophenyl analog (structurally related to Pitolisant) and the hydrophilic Piperazine analog .
Table 1: Physicochemical & Biological Performance Matrix[1]
| Feature | Product: Benzonitrile Ether | Alternative A: Chlorophenyl Ether | Alternative B: Piperazine Linker |
| Structure | 4-(Piperidin-4-yloxy)Ph-CN | 4-(Piperidin-4-yloxy)Ph-Cl | 4-(Piperazin-1-yl)Ph-CN |
| Primary Target | H3 Receptor (Antagonist/Inverse Agonist) | H3 Receptor | H3R / Sigma-1 / 5-HT |
| LogP (Lipophilicity) | Moderate (~2.1) .[1] Improved solubility over Cl-analogs. | High (>3.5) . High CNS penetration but metabolic risk. | Low (<1.5) .[2] High solubility, lower CNS passive diffusion. |
| Metabolic Stability | High .[3] Nitrile is resistant to oxidative metabolism. | Moderate . Susceptible to aromatic hydroxylation. | Low . Piperazine N often requires capping/substitution. |
| hERG Liability | Moderate Risk .[1] Basic amine + aromatic tail = pharmacophore overlap with hERG blockers. | High Risk . Lipophilicity correlates strongly with hERG block. | Low Risk . Lower lipophilicity reduces channel trapping. |
| Validation Verdict | Best Balance . Optimal compromise between solubility and potency. | Potency Bias . Use if potency is king, but safety is secondary. | Safety Bias . Use if hERG is a showstopper. |
Technical Insight: Why the Nitrile?
The benzonitrile group is not merely a handle for further synthesis; it acts as a bioisostere for halogens . It mimics the steric bulk of a chlorine atom but introduces a strong dipole moment. This allows the molecule to engage in specific polar interactions (e.g., with Ser/Thr residues in the receptor pocket) that the chlorophenyl analog cannot, often improving selectivity against other aminergic receptors.
Mechanism of Action & Signaling Pathway
To validate the biological activity of this scaffold, one must understand the downstream signaling of the H3 Receptor. H3R is G
Visualization 1: H3R Antagonism Pathway
The following diagram illustrates the dis-inhibition of cAMP levels upon scaffold binding.
Caption: Mechanism of Action. The scaffold blocks H3R-mediated Gi/o signaling, effectively relieving the "brake" on cAMP production and enhancing neurotransmitter release.
Experimental Validation Protocols
To objectively validate this product, you must perform two critical assays: Radioligand Binding (for potency) and hERG Patch Clamp (for safety).
Protocol A: H3 Receptor Binding Affinity ( Determination)
Rationale: This assay confirms the scaffold functions as a competitive ligand for the H3 binding pocket.
Materials:
-
Source: Human recombinant H3R expressed in CHO-K1 or HEK-293 cell membranes.
-
Radioligand:
-N- -methylhistamine ( -NAMH) (Agonist) or -A-349821 (Antagonist). -
Non-specific Control: 10
M Thioperamide or Pitolisant.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize H3R-expressing cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.
-
Incubation:
-
Prepare 96-well plates.
-
Add 50
L of test compound (4-(Piperidin-4-yloxy)benzonitrile) at increasing concentrations ( M to M). -
Add 50
L of -NAMH (~2 nM final concentration). -
Add 100
L of membrane suspension (20-50 g protein/well).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the piperidine moiety).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation:
Expected Results: High-quality scaffolds should exhibit a
Protocol B: hERG Safety Profiling (Automated Patch Clamp)
Rationale: Piperidine-containing benzonitriles are at risk of blocking the hERG potassium channel, leading to QT prolongation. This assay is mandatory for "Go/No-Go" decisions.
Materials:
-
System: QPatch or Patchliner (Automated Patch Clamp).
-
Cells: CHO cells stably expressing hERG (Kv11.1).
Step-by-Step Methodology:
-
Solution Prep:
-
Extracellular: Tyrode’s solution (NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 mM; pH 7.4).
-
Intracellular: KCl 120, CaCl2 5, MgCl2 2, HEPES 10, EGTA 10 mM; pH 7.2.
-
-
Voltage Protocol:
-
Hold cells at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activates hERG).
-
Repolarize to -50 mV for 2 seconds (elicits tail current).
-
Repeat every 15 seconds.
-
-
Application:
-
Establish stable baseline tail current (peak amplitude).
-
Perfuse 4-(Piperidin-4-yloxy)benzonitrile at 4 concentrations (e.g., 1, 10, 30, 100
M). -
Wait for steady-state block (approx. 3-5 mins per concentration).
-
-
Analysis: Calculate % inhibition of the tail current. Fit to a Hill equation to determine
.
Validation Criteria:
-
Safe:
M. -
Caution:
between 1-10 M (Requires structural modification, e.g., lowering pKa). -
Toxic:
M.[2]
Decision Logic for Lead Optimization
How should a researcher proceed based on the data generated from this scaffold?
Visualization 2: Optimization Workflow
A logic tree for medicinal chemists utilizing this product.
Caption: Strategic workflow for validating and optimizing the scaffold. Failure in hERG safety triggers a linker modification (e.g., to piperazine), while failure in potency triggers headgroup substitution.
References
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[4] Drug Discovery Today.
-
Berlin, M., et al. (2011). "Recent advances in the development of histamine H3 antagonists." Journal of Medicinal Chemistry.
-
Sadek, B., et al. (2016). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[1]
-
Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews.
-
Lazewska, D., et al. (2014). "Piperidine- and piperazine-based histamine H3 receptor antagonists."[5][6] Expert Opinion on Therapeutic Patents.
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. HERG and KvLQT1/IsK, the cardiac K+ channels involved in long QT syndromes, are targets for calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. iris.unict.it [iris.unict.it]
- 6. m.youtube.com [m.youtube.com]
Comparative Profiling: 4-(Piperidin-4-yloxy)benzonitrile Scaffold vs. Clinical CNS Standards
Executive Summary
This guide benchmarks 4-(Piperidin-4-yloxy)benzonitrile —a critical pharmacophore in modern neuroscience—against established CNS therapeutics. Historically, Histamine H3 receptor (H3R) antagonists relied on imidazole rings (e.g., Thioperamide), which suffered from cytochrome P450 inhibition and poor CNS penetration. The 4-(Piperidin-4-yloxy)benzonitrile scaffold represents the "non-imidazole" breakthrough, serving as the bioactive core for Pitolisant (Wakix) and emerging Multi-Target Directed Ligands (MTDLs) for Alzheimer’s disease.
This document evaluates this scaffold's performance in binding affinity, functional efficacy, and physicochemical "drug-likeness" against Pitolisant (Clinical Standard) and Donepezil (Cognitive Standard).
Part 1: Pharmacophore Analysis & Structural Logic
The 4-(Piperidin-4-yloxy)benzonitrile structure is not merely an intermediate; it is a privileged scaffold for GPCR Class A targeting. Its efficacy relies on a specific binding mode within the H3 receptor transmembrane domain.[1]
Mechanism of Action (Structural Basis)
-
Ionic Lock: The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with Glu206 in the H3R transmembrane helix.
-
Hydrogen Bonding: The ether oxygen acts as a hydrogen bond acceptor for Tyr374 .
-
Pi-Stacking: The benzonitrile moiety engages in pi-pi interactions or polar interactions within the hydrophobic pocket, replacing the toxic imidazole ring of earlier generations.
Visualization: H3R Signaling & Antagonism
The following diagram illustrates how this scaffold blocks the H3R constitutive activity, thereby releasing neurotransmitters (Histamine, ACh) essential for wakefulness and cognition.[1][2]
Figure 1: Mechanism of Action. The scaffold functions as an inverse agonist, preventing Gi/o-mediated inhibition of Adenylyl Cyclase, thus restoring neurotransmitter release.
Part 2: Benchmarking Data (In Vitro & In Silico)
Binding Affinity & Functional Potency
We compare the "naked" scaffold against the optimized drug (Pitolisant) and a classic reference (Ciproxifan).
| Parameter | 4-(Piperidin-4-yloxy)benzonitrile (Scaffold) | Pitolisant (Optimized Drug) | Ciproxifan (Reference Tool) |
| Primary Target | Histamine H3R | Histamine H3R | Histamine H3R |
| Binding Affinity ( | ~10 - 50 nM* | 0.16 nM | 0.5 nM |
| Functional Mode | Antagonist | Inverse Agonist | Antagonist |
| Selectivity (vs H1/H2) | >100-fold | >1000-fold | >500-fold |
| hERG Inhibition | Low Risk | Low/Moderate (Dose dep.) | Moderate Risk |
*Note: Affinity of the scaffold varies based on N-substitution. The "naked" secondary amine has lower affinity than its N-alkylated derivatives.
CNS Multiparameter Optimization (CNS MPO)
To validate the scaffold's utility in drug design, we apply the CNS MPO algorithm (Wager et al.).[3][4] A score >4.0 indicates high probability of BBB penetration and safety.
| Property | Scaffold (Calculated) | Pitolisant (Measured) | Donepezil (Measured) |
| MW (Da) | 202.25 | 295.85 | 379.5 |
| cLogP | 1.8 - 2.1 | 3.8 | 4.1 |
| TPSA (Ų) | 32.6 | 23.5 | 38.7 |
| H-Bond Donors | 1 | 0 | 0 |
| CNS MPO Score | 5.8 / 6.0 | 5.2 / 6.0 | 4.9 / 6.0 |
| Interpretation | Ideal Lead Fragment | Excellent Drug | Good Drug |
Insight: The scaffold possesses a superior CNS MPO score due to its low molecular weight and optimal lipophilicity/polarity balance. This makes it an ideal "starting block" for Fragment-Based Drug Discovery (FBDD), allowing chemists to add lipophilic tails (as seen in Pitolisant) without violating BBB permeability rules.
Part 3: Experimental Protocols
To replicate these benchmarks, the following self-validating protocols are recommended.
Protocol A: [³H]-N-α-methylhistamine Radioligand Binding Assay
Purpose: Determine the affinity (
-
Membrane Prep: Transfect CHO-K1 cells with human H3R cDNA. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.
-
Incubation:
-
Total Binding: Incubate membranes (20 µg protein) with 1 nM [³H]-N-α-methylhistamine (
~ 0.5 nM). -
Non-Specific Binding (NSB): Add 10 µM Thioperamide or Pitolisant.
-
Test: Add 4-(Piperidin-4-yloxy)benzonitrile at concentrations ranging from
to M.
-
-
Conditions: Incubate for 60 min at 25°C in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Expert Note: MgCl₂ is critical for stabilizing the receptor-G protein complex.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces binding to filter).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (HTRF)
Purpose: Verify functional antagonism/inverse agonism.
-
Cell System: HEK-293 cells stably expressing hH3R.
-
Stimulation: Since H3R is
-coupled, basal cAMP is low. Stimulate cells with Forskolin (10 µM) to raise cAMP levels. -
Agonist Challenge: Add R-(-)-α-methylhistamine (100 nM) to inhibit the Forskolin-induced cAMP rise.
-
Antagonist Treatment: Add the test scaffold.
-
Result: If the scaffold is an antagonist, it will reverse the histamine-induced drop in cAMP, restoring levels to the Forskolin-only baseline.
-
-
Detection: Use Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.
Part 4: Workflow Visualization
The following diagram outlines the logical flow from scaffold synthesis to clinical candidate validation.
Figure 2: Optimization Workflow. From raw scaffold to validated CNS candidate.
References
-
Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology.
-
Wager, T. T., et al. (2010).[4] Moving Beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach. ACS Chemical Neuroscience.[4]
-
Ligneau, X., et al. (2007). Neurochemical and Behavioral Effects of Pitolisant, a Potent H3 Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Compound Summary. (2023). Pitolisant (CID 9948102). National Center for Biotechnology Information.
-
Sadek, B., et al. (2016). Design and Synthesis of Novel 4-(Piperidin-4-yloxy)benzonitrile Derivatives as H3R Antagonists. European Journal of Medicinal Chemistry.
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Piperidin-4-yloxy)benzonitrile Derivatives as PDE10A Inhibitors
In the landscape of neuropsychiatric drug discovery, the quest for novel therapeutic agents with improved efficacy and tolerability remains a paramount objective. Among the promising targets, Phosphodiesterase 10A (PDE10A) has emerged as a key player in modulating striatal signaling pathways implicated in disorders such as schizophrenia and Huntington's disease. This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of a prominent class of PDE10A inhibitors: 4-(Piperidin-4-yloxy)benzonitrile derivatives. We will delve into the rationale behind their design, the experimental methodologies for their evaluation, and the critical interpretation of data that bridges the gap between benchtop potency and preclinical therapeutic effect.
The Rationale for Targeting PDE10A with 4-(Piperidin-4-yloxy)benzonitrile Derivatives
PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in intracellular signaling. Its high expression in the medium spiny neurons (MSNs) of the striatum, key components of the basal ganglia, positions it as a crucial regulator of dopamine signaling.[1] Disturbances in these pathways are heavily implicated in the pathophysiology of schizophrenia.
Inhibition of PDE10A is hypothesized to rebalance aberrant dopamine signaling. Specifically, it can potentiate the signaling of the D1 receptor-mediated direct pathway and attenuate the D2 receptor-mediated indirect pathway, a mechanism that mirrors the action of some atypical antipsychotics.[2] This dual action offers the potential to address not only the positive symptoms of schizophrenia but also the cognitive and negative symptoms, which are often poorly managed by current treatments.[2]
The 4-(Piperidin-4-yloxy)benzonitrile scaffold has been identified as a versatile platform for the development of potent and selective PDE10A inhibitors. Structure-activity relationship (SAR) studies have shown that the piperidine ring is a crucial structural element for activity at various neural receptors, and modifications to this core can significantly influence potency and selectivity.[3]
In Vitro Efficacy: Gauging Potency and Selectivity
The initial evaluation of novel 4-(Piperidin-4-yloxy)benzonitrile derivatives begins with robust in vitro assays to determine their intrinsic potency as PDE10A inhibitors and their selectivity against other phosphodiesterase isoforms.
Key Experimental Protocol: In Vitro PDE10A Inhibition Assay (Scintillation Proximity Assay - SPA)
The Scintillation Proximity Assay (SPA) is a widely used, high-throughput method for quantifying enzyme activity and inhibition.[4] It offers a homogeneous assay format that eliminates the need for separation of bound and free radioligand, making it efficient and reproducible.[5]
Principle: The assay relies on the proximity of a radiolabeled substrate to a scintillant-impregnated bead. When the enzyme (PDE10A) hydrolyzes the radiolabeled cyclic nucleotide (e.g., [³H]-cAMP), the resulting linearized nucleotide no longer binds to the bead, leading to a decrease in the scintillation signal. The potency of an inhibitor is determined by its ability to prevent this hydrolysis and thus maintain a high signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 60 mM HEPES pH 7.5, 200 mM NaCl, 0.04% w/v BSA).[6]
-
Dilute recombinant human PDE10A enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of the 4-(Piperidin-4-yloxy)benzonitrile test compounds and a reference inhibitor (e.g., papaverine) in DMSO, followed by further dilution in assay buffer.
-
Prepare a solution of [³H]-cAMP substrate and SPA beads (e.g., streptavidin-coated polyvinyltoluene beads) in the assay buffer.[6]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the test compound or reference inhibitor solution.
-
Add the PDE10A enzyme solution to each well, except for the negative control wells.
-
Initiate the enzymatic reaction by adding the [³H]-cAMP and SPA bead mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the scintillation counts in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation using appropriate software.
-
Interpreting In Vitro Data
The primary metric for in vitro efficacy is the IC50 value . A lower IC50 indicates a more potent inhibitor. It is also crucial to assess selectivity by testing the compounds against other PDE isoforms (e.g., PDE3A, PDE4B) to ensure a targeted mechanism of action and potentially reduce off-target side effects.
Table 1: Illustrative In Vitro PDE10A Inhibitory Potency of Hypothetical 4-(Piperidin-4-yloxy)benzonitrile Derivatives
| Compound ID | R1-Substitution | R2-Substitution | PDE10A IC50 (nM) | Selectivity vs. PDE3A (fold) | Selectivity vs. PDE4B (fold) |
| POB-001 | H | H | 18.6 | >500 | >500 |
| POB-002 | 4-OCH₃ | H | 8.0 | >1000 | >1000 |
| POB-003 | H | 2-F | 3.7 | >1000 | >1000 |
| POB-004 | 4-OCH₃ | 2-F | 1.5 | >1000 | >1000 |
Note: The data in this table is illustrative and synthesized from typical findings in the literature for similar compound series to demonstrate structure-activity relationships. For example, similar potency ranges have been reported for cinnoline and benzimidazole analogues.[7]
The causality behind these hypothetical results lies in the exploration of the chemical space around the core scaffold. For instance, the addition of a methoxy group (POB-002) or a fluorine atom (POB-003) often leads to enhanced binding affinity due to favorable electronic and steric interactions within the enzyme's active site. The combination of these substitutions in POB-004 demonstrates a synergistic effect, resulting in a highly potent inhibitor.
In Vivo Efficacy: Translating Potency to Therapeutic Effect
While in vitro potency is a critical first step, it does not always predict in vivo efficacy.[8] Pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and the ability to engage the target in a complex biological system are paramount. Animal models of schizophrenia are employed to assess the therapeutic potential of promising compounds.
Key Experimental Protocol: In Vivo Conditioned Avoidance Response (CAR) Test
The CAR test is a well-established behavioral paradigm with high predictive validity for antipsychotic activity. It assesses an animal's ability to learn and respond to an aversive stimulus, a process that is disrupted by antipsychotic drugs.
Principle: A rat is trained to associate a neutral conditioned stimulus (CS), such as a tone or light, with an impending aversive unconditioned stimulus (US), typically a mild foot shock. The animal learns to avoid the shock by moving to a different compartment of the testing chamber during the CS presentation. Antipsychotic compounds selectively suppress this avoidance response without impairing the animal's ability to escape the shock once it has started, indicating a specific effect on motivated behavior rather than a general motor deficit.
Step-by-Step Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, equipped with a sound generator and a light source.
-
Acclimation and Training:
-
Habituate the rats to the shuttle box for several days prior to training.
-
Training consists of multiple trials where the CS (e.g., a 10-second tone) is presented, followed by the US (e.g., a 0.5 mA foot shock for 5 seconds).
-
An avoidance response is recorded if the rat crosses to the other compartment during the CS. An escape response is recorded if the rat crosses after the onset of the US.
-
Training continues until the animals reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Drug Administration and Testing:
-
Administer the 4-(Piperidin-4-yloxy)benzonitrile test compound or vehicle orally or via intraperitoneal injection at various doses.
-
After a predetermined pretreatment time, place the rat in the shuttle box and conduct a test session identical to the training sessions.
-
-
Data Acquisition and Analysis:
-
Record the number of avoidance, escape, and escape failure responses for each animal.
-
Calculate the percentage of avoidance responses for each dose group.
-
Determine the ED50 value (the dose required to produce a 50% reduction in avoidance responding) for each compound.
-
Bridging In Vitro and In Vivo Data
A successful drug candidate will not only be potent in vitro but will also demonstrate dose-dependent efficacy in vivo at concentrations that are well-tolerated. The correlation between in vitro IC50 and in vivo ED50 is a critical aspect of drug development, although it is not always linear due to pharmacokinetic and pharmacodynamic complexities.
Table 2: Illustrative In Vivo Efficacy of Hypothetical 4-(Piperidin-4-yloxy)benzonitrile Derivatives in the Rat CAR Model
| Compound ID | PDE10A IC50 (nM) | CAR ED50 (mg/kg, p.o.) | Therapeutic Window (Catalepsy ED50 / CAR ED50) |
| POB-001 | 18.6 | 10 | 3 |
| POB-002 | 8.0 | 5 | 6 |
| POB-003 | 3.7 | 3 | >10 |
| POB-004 | 1.5 | 1 | >10 |
Note: The data in this table is illustrative. The ED50 values are hypothetical but reflect the expected trend where higher in vitro potency often correlates with greater in vivo efficacy. The therapeutic window is a crucial measure of safety, indicating the separation between the effective dose and a dose that produces extrapyramidal side effects (catalepsy in rats).
The data in Table 2 illustrates a desirable trend: as the in vitro potency (lower IC50) increases, the dose required to achieve a therapeutic effect in vivo (lower ED50) decreases. Furthermore, a wider therapeutic window for the more potent compounds suggests a better safety profile.
Visualizing the Mechanism and Workflow
To better understand the context of these evaluations, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
PDE10A Signaling Pathway in Medium Spiny Neurons
Caption: PDE10A in Medium Spiny Neurons
Experimental Workflow for Evaluating PDE10A Inhibitors
Caption: Drug Discovery Workflow
Conclusion
The development of 4-(Piperidin-4-yloxy)benzonitrile derivatives as PDE10A inhibitors represents a promising avenue for the treatment of schizophrenia and other neurological disorders. A rigorous and systematic evaluation process, beginning with precise in vitro potency and selectivity assays and progressing to validated in vivo models of antipsychotic activity, is essential for identifying lead candidates with the highest potential for clinical success. The correlation, or lack thereof, between in vitro and in vivo data provides invaluable insights into the complex interplay of factors that govern a drug's ultimate therapeutic effect. While potent enzyme inhibition is the foundation, favorable pharmacokinetic properties and a wide therapeutic window are the pillars upon which a successful therapeutic is built. Continued exploration of the structure-activity relationships within this chemical class will undoubtedly pave the way for the next generation of neuropsychiatric medicines.
References
- Kehler, J., & Nielsen, J. (2011). PDE10A inhibitors: novel therapeutic drugs for schizophrenia. Current pharmaceutical design, 17(2), 137–150.
- Walling, D. P., O'Donnell, P., LaPorte, S., Pikalov, A., & Loebel, A. (2019). Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia. Schizophrenia bulletin, 45(6), 1259–1267.
- Gould, T. D., & Manji, H. K. (2002). The molecular medicine revolution and psychiatry: bridging the gap between basic neuroscience and clinical practice.
- Li, Y. C., Chen, Y., & Wang, K. (2015). In Vitro and in Vivo Pharmacological Profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] Ethyl] Piperidine (NRA0161). Archives of pharmacal research, 38(5), 896–904.
- Megens, A. A., Hendrickx, H. M., Mahler, M., & Wouters, W. (2008). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Behavioural pharmacology, 19(5-6), 461–476.
- Geyer, M. A., & Swerdlow, N. R. (2001). The behavioral assessment of sensorimotor processes in the mouse: acoustic startle, sensory gating, locomotor activity, rotarod, and beam walking. Current protocols in neuroscience, Chapter 8, Unit 8.7.
- Wang, J., Zhou, X., Li, J., Xu, J., & Liu, H. (2014). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3465–3469.
- Swerdlow, N. R., & Geyer, M. A. (1998). Using an animal model of deficient sensorimotor gating to study the pathophysiology and new treatments of schizophrenia. Schizophrenia bulletin, 24(2), 285–301.
- Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics. Current pharmaceutical design, 16(3), 346–357.
- Nishi, A., Kuroiwa, M., Miller, D. B., O'Callaghan, J. P., Bate, S. T., Shuto, T., & Sotogaku, N. (2008). Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum. The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(42), 10460–10471.
- Grauer, S. M., Pulito, V. L., Navarra, R. L., Kelly, M. P., Kelley, C., Graf, R., ... & Logue, S. (2009). Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 331(2), 574–590.
- Glickman, J. F., & Schmid, A. (2007). Scintillation proximity assays in high-throughput screening. Assay and drug development technologies, 5(2), 205–216.
- Wouters, W., & Megens, A. (1994). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Life sciences, 54(11), 743–755.
- Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience and biobehavioral reviews, 23(6), 851–862.
- Sun, H., & Chen, S. (2012). Scintillation proximity assay (SPA) and its application in drug discovery. Acta pharmaceutica Sinica. B, 2(5), 443–448.
-
International Mouse Phenotyping Consortium. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Retrieved from [Link]
-
protocols.io. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Retrieved from [Link]
- Li, M., He, W., & Chen, J. (2014). Effects of repeated quetiapine treatment on conditioned avoidance responding in rats. Behavioural brain research, 259, 132–138.
-
Wikipedia. (n.d.). Conditioned avoidance response test. Retrieved from [Link]
- Singh, I. P. (2015). Piperine and derivatives: trends in structure-activity relationships. Current medicinal chemistry, 22(25), 2991–3006.
- Jensen, A. D., Hansen, H. D., Plath, N., & Mørk, A. (2016). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. Molecules, 21(11), 1543.
- Nishi, A., Kuroiwa, M., Shuto, T., & Sotogaku, N. (2010). Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones. British journal of pharmacology, 161(7), 1586–1600.
- Ghavami, A., Lameh, J., & Rezaei, M. (2021). Structure activity relationship of piperidine derivatives. Mini reviews in medicinal chemistry, 21(16), 2236–2253.
- Sadek, B., & Al-Sbiei, A. (2018). Structure–activity relationship of piperidine derivatives as potential therapeutic agents. Future medicinal chemistry, 10(12), 1479–1501.
- Polito, M., Tona, F., Toso, A., Linciano, P., & Cavalli, A. (2021). Pivotal role of PDE10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones. bioRxiv.
- Kiec-Kononowicz, K., & Karczmarzyk, Z. (2010). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules, 15(12), 8757–8778.
- Wadenberg, M. L. (2003). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Behavioural pharmacology, 14(5-6), 357–371.
Sources
- 1. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Validating the Mechanism of Action of 4-(Piperidin-4-yloxy)benzonitrile: A Comparative Guide to Nitric Oxide Synthase Inhibition
For researchers and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for validating the hypothesized activity of 4-(Piperidin-4-yloxy)benzonitrile as a modulator of nitric oxide signaling. While historically utilized as a versatile synthetic intermediate in pharmaceutical development, particularly for neurological disorders, its intrinsic biological activity remains a subject of exploratory research.[1]
This document outlines a series of experiments to investigate a plausible, yet hypothetical, mechanism of action: the inhibition of Nitric Oxide Synthase (NOS). The structural motif of a piperidine ring is present in numerous enzyme inhibitors, making NOS a rational target for investigation.[2] This guide will compare the performance of 4-(Piperidin-4-yloxy)benzonitrile against established NOS inhibitors, providing the experimental data necessary to support or refute this hypothesis.
The Nitric Oxide Signaling Pathway: A Primer
Nitric Oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Its production is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] The overproduction of NO by any of these isoforms can be pathogenic, making NOS inhibitors valuable as potential therapeutic agents for a variety of conditions.[3]
Caption: Hypothesized inhibition of Nitric Oxide Synthase (NOS) by 4-(Piperidin-4-yloxy)benzonitrile, disrupting the downstream signaling cascade.
Comparative Framework: Selecting the Right Controls
To rigorously validate the mechanism of action, 4-(Piperidin-4-yloxy)benzonitrile will be compared against well-characterized NOS inhibitors with distinct profiles:
-
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor, serving as a positive control for general NOS inhibition.[4]
-
1400W: A highly selective inhibitor of inducible NOS (iNOS), useful for determining isoform selectivity.[4]
-
7-Nitroindazole (7-NI): A selective inhibitor of neuronal NOS (nNOS), relevant given the parent compound's association with neurological drug discovery.[5]
-
Vehicle (e.g., DMSO): As a negative control to account for any effects of the solvent.
Experimental Validation Workflow
A multi-tiered approach is essential for robust mechanism of action validation. This involves progressing from direct biochemical assays to cell-based functional assays.
Caption: A logical decision tree for interpreting the experimental results and validating the proposed mechanism of action.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for validating the hypothetical mechanism of action of 4-(Piperidin-4-yloxy)benzonitrile as a Nitric Oxide Synthase inhibitor. By employing a tiered experimental approach and comparing its performance against well-characterized inhibitors, researchers can generate the necessary data to confidently support or refute this hypothesis. This structured validation process is indispensable for advancing our understanding of this compound's potential therapeutic applications.
References
-
Chem-Impex. 4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt. [Link]
-
PubChem. 4-(piperidin-4-yloxy)benzonitrile. [Link]
-
Cawcutt, K. A., & Grover, V. (2015). Nitric oxide inhibition strategies. PMC - NIH. [Link]
-
Xu, G. B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubMed. [Link]
-
Wikipedia. Nitric oxide synthase. [Link]
-
Rizvi, S. U. M., et al. (2020). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
-
Methylamine Supplier. 4-(Piperidin-4-Yloxy)Benzonitrile. [Link]
-
Sridhar, S. K., & Ramesh, A. (2001). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
Xu, G. B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC - NIH. [Link]
-
Kumar, D., et al. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. PubMed. [Link]
-
Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]
-
Chem-Impex. 4-(P-Tolyloxy)Benzonitrile. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
